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  • Product: 3-Nitro-2-phenoxypyridine
  • CAS: 76893-44-2

Core Science & Biosynthesis

Foundational

3-Nitro-2-phenoxypyridine: Structural Dynamics, Synthetic Methodologies, and Applications in Targeted Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of core scaffolds dictates the success of downstream Structure-Activity Relationship (SAR) campaigns. 3-Nitro-2-phenoxypyridine (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of core scaffolds dictates the success of downstream Structure-Activity Relationship (SAR) campaigns. 3-Nitro-2-phenoxypyridine (CAS: 76893-44-2) has emerged as a highly privileged, modular building block. By combining an electron-deficient pyridine ring with orthogonally reactive positions (a nitro group at C3 and a phenoxy ether at C2), this compound serves as the foundational precursor for a diverse array of therapeutics, ranging from antithrombotic P2Y1 receptor antagonists to imidazopyridine-based immune response modifiers[1][2].

This whitepaper provides an in-depth technical analysis of 3-Nitro-2-phenoxypyridine, detailing its physicochemical properties, the causality behind its synthetic protocols, and its critical role in contemporary drug development.

Structural Analytics and Physicochemical Profiling

The reactivity of 3-Nitro-2-phenoxypyridine is strictly governed by its electronic topography. The nitro group at the C3 position exerts a powerful electron-withdrawing effect ( −M , −I ), which significantly depletes electron density at the adjacent C2 position. This electronic polarization makes the C2 carbon highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ). Once the phenoxy group is installed, the ether oxygen donates electron density ( +M ) back into the pyridine ring, stabilizing the scaffold and altering its subsequent reactivity profile.

To facilitate rapid reference for assay development and synthetic planning, the core quantitative data for 3-Nitro-2-phenoxypyridine is summarized below.

Table 1: Physicochemical and Identification Data
ParameterSpecification
Chemical Name 3-Nitro-2-phenoxypyridine
CAS Registry Number 76893-44-2
Molecular Formula C11H8N2O3
Molecular Weight 216.19 g/mol
InChI Key SUUZDNBBAQOFQR-UHFFFAOYSA-N
Physical State Solid (Light yellow to off-white crystalline powder)
Optimal Storage 0–4 °C, desiccated and protected from light

Data corroborated by.

Synthetic Methodologies: Causality and Protocols

As a Senior Application Scientist, it is critical to understand that robust chemical synthesis relies on predictable, self-validating systems rather than blind adherence to recipes. The following workflows detail the assembly and downstream functionalization of the 3-Nitro-2-phenoxypyridine scaffold.

Scaffold Assembly via Nucleophilic Aromatic Substitution ( SN​Ar )

The synthesis of 3-Nitro-2-phenoxypyridine is achieved by reacting 2-chloro-3-nitropyridine with phenol (or substituted phenols, such as 3-trifluoromethylphenol)[1].

Protocol 1: Step-by-Step SN​Ar Synthesis

  • Preparation: In a flame-dried round-bottom flask under an inert N2​ atmosphere, dissolve phenol (1.0 equiv) in anhydrous Dimethylformamide (DMF).

  • Deprotonation (Self-Validating Step): Cool the solution to 0 °C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in portions.

    • Causality: NaH is chosen to quantitatively deprotonate the phenol, generating a highly nucleophilic phenoxide ion. The immediate evolution of H2​ gas serves as a visual, self-validating indicator that the NaH is active and the phenoxide is successfully forming.

  • Nucleophilic Attack: After 30 minutes of stirring, add 2-chloro-3-nitropyridine (1.0 equiv) dissolved in DMF dropwise.

    • Causality: DMF is deliberately selected as a polar aprotic solvent because it effectively solvates the sodium cation, leaving the phenoxide "naked" and highly reactive, while simultaneously stabilizing the negatively charged Meisenheimer complex transition state.

  • Thermal Activation: Elevate the temperature to 80 °C and stir for 4–6 hours.

    • Causality: A temperature of 80 °C provides the precise kinetic energy required to overcome the activation barrier of the SN​Ar reaction without inducing thermal degradation of the sensitive nitro group[1].

  • Workup: Quench the reaction carefully with ice water. Extract with Ethyl Acetate, wash the organic layer extensively with brine to remove residual DMF, dry over MgSO4​ , and concentrate under reduced pressure.

Chemoselective Reduction of the Nitro Group

For the scaffold to be utilized in drug discovery, the C3-nitro group must typically be reduced to an amine (yielding 3-amino-2-phenoxypyridine). This step requires strict chemoselectivity to avoid cleaving the newly formed ether linkage.

Protocol 2: Catalytic Hydrogenation Workflow

  • Preparation: Dissolve 3-nitro-2-phenoxypyridine in a suitable solvent system (e.g., N-methylmorpholine or a THF/Methanol mixture)[3].

  • Catalyst Selection: Add 5% Platinum on Carbon (Pt/C, 10% w/w).

    • Causality: Pt/C is specifically chosen over Palladium on Carbon (Pd/C). Palladium is highly active and prone to catalyzing the hydrogenolysis of C-O ether bonds, which would destroy the phenoxy linkage. Platinum provides the necessary catalytic activity to reduce the nitro group while preserving the ether bond[3].

  • Hydrogenation: Evacuate the flask and backfill with H2​ gas (approx. 1.1 bar). Stir at room temperature until hydrogen uptake ceases (typically 2–4 hours).

  • Validation & Isolation (Self-Validating Step): Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the UV-active starting material and the appearance of a lower-Rf spot (amine) validates completion. Filter the reaction mixture through a pad of Celite.

    • Causality: Celite is mandatory here; it prevents fine, potentially pyrophoric Pt/C particles from passing through the filter paper, ensuring both product purity and laboratory safety.

SyntheticWorkflow A 2-Chloro-3-nitropyridine + Phenol B SNAr Reaction (NaH, DMF, 80°C) A->B Base-catalyzed Etherification C 3-Nitro-2-phenoxypyridine (Key Intermediate) B->C D Chemoselective Reduction (Pt/C, H2) C->D Nitro to Amine E 3-Amino-2-phenoxypyridine D->E F Urea Formation (Diphosgene, Amines) E->F Isocyanate Intermediate G 2-(Phenoxypyridine)-3-phenylureas (P2Y1 Antagonists) F->G

Caption: Workflow for synthesizing 3-Nitro-2-phenoxypyridine and its conversion into P2Y1 antagonists.

Applications in Drug Development

The modular nature of 3-Nitro-2-phenoxypyridine makes it exceptionally well-suited for array synthesis to efficiently explore SAR chemotypes[1].

P2Y1 Receptor Antagonists (Antithrombotics)

The most prominent application of this scaffold is in the development of small molecule P2Y1 antagonists. By reducing 3-nitro-2-phenoxypyridine to its corresponding amine and reacting it with diphosgene, researchers generate a stable isocyanate intermediate. This intermediate is then reacted with diverse amines in a parallel format to afford 2-(phenoxypyridine)-3-phenylureas[1].

Clinical Causality: While P2Y12 blockade is a well-established antithrombotic strategy, it carries a significant bleeding liability. Targeting the P2Y1 receptor using these urea derivatives provides equivalent antithrombotic efficacy by inhibiting ADP-mediated platelet aggregation, but with a drastically reduced risk of hemorrhagic events[1].

P2Y1Pathway ADP ADP (Agonist) Receptor P2Y1 Receptor (GPCR) ADP->Receptor Binds Gq Gq Protein Activation Receptor->Gq Activates Ca Intracellular Ca2+ Mobilization Gq->Ca Triggers Aggregation Platelet Aggregation (Thrombosis) Ca->Aggregation Induces Antagonist 2-(Phenoxypyridine)- 3-phenylurea Antagonist->Receptor Blocks

Caption: Mechanism of action for 3-Nitro-2-phenoxypyridine derivatives in blocking P2Y1-mediated thrombosis.

Imidazopyridine Immune Response Modifiers

Beyond cardiovascular indications, 3-Nitro-2-phenoxypyridine is a critical intermediate in the synthesis of ether-substituted imidazopyridines[2][4]. Following the reduction of the nitro group, the scaffold undergoes cyclization to form the imidazo[4,5-c]pyridine core. These compounds act as potent immune response modifiers, inducing the biosynthesis of cytokines such as interferon. Consequently, they hold significant therapeutic potential in the treatment of viral infections and neoplastic conditions[2][5].

References

  • Title: Discovery of 2-(Phenoxypyridine)-3-phenylureas as Small Molecule P2Y1 Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: US Patent 6,903,113 B2 - Imidazopyridines Source: Google Patents URL
  • Title: US Patent 5,977,146 A - Pyridylcarbamates, process and intermediates for their preparation Source: Google Patents URL

Sources

Exploratory

Spectroscopic Characterization of 3-Nitro-2-phenoxypyridine: A Technical Guide

Abstract This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 3-Nitro-2-phenoxypyridine. Due to the limited availability of published experimental spectra for t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 3-Nitro-2-phenoxypyridine. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a detailed analysis based on predicted spectroscopic data, underpinned by established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The predicted data serves as a robust reference for researchers, scientists, and professionals in drug development for the identification and characterization of 3-Nitro-2-phenoxypyridine and related compounds. This guide also outlines a plausible synthetic methodology and general protocols for acquiring such spectroscopic data.

Introduction

3-Nitro-2-phenoxypyridine is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science due to the combined electronic properties of the electron-withdrawing nitro group and the phenoxy substituent on the pyridine ring. The precise characterization of this molecule is paramount for its application and further development. Spectroscopic techniques are the cornerstone of molecular structure elucidation, providing a detailed fingerprint of the compound's chemical environment. This guide offers an in-depth analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS data for 3-Nitro-2-phenoxypyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei. For 3-Nitro-2-phenoxypyridine, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern and the electronic environment of the aromatic rings.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 3-Nitro-2-phenoxypyridine is expected to show distinct signals for the protons on both the pyridine and phenyl rings. The electron-withdrawing nature of the nitro group and the electronegativity of the ether oxygen will significantly influence the chemical shifts.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-4 (Pyridine)~8.4 - 8.6Doublet of doublets (dd)~8.0, 1.5
H-5 (Pyridine)~7.4 - 7.6Triplet (t)~8.0
H-6 (Pyridine)~8.2 - 8.4Doublet of doublets (dd)~8.0, 1.5
H-2'/H-6' (Phenyl)~7.2 - 7.4Doublet (d)~7.5
H-3'/H-5' (Phenyl)~7.4 - 7.6Triplet (t)~7.5
H-4' (Phenyl)~7.3 - 7.5Triplet (t)~7.5

Interpretation of the ¹H NMR Spectrum:

  • The protons on the pyridine ring are expected to be deshielded due to the electronegativity of the nitrogen atom and the electron-withdrawing effect of the nitro group.

  • The H-4 and H-6 protons of the pyridine ring will likely appear as doublets of doublets due to coupling with H-5.

  • The H-5 proton is expected to be a triplet, coupling with both H-4 and H-6.

  • The protons of the phenoxy group will show a more typical aromatic pattern, with the ortho-protons (H-2'/H-6') appearing as a doublet, and the meta- (H-3'/H-5') and para- (H-4') protons as triplets.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts will be influenced by the substituents, with the carbon bearing the nitro group and the carbons of the ether linkage showing characteristic shifts.

Carbon Assignment Predicted Chemical Shift (ppm)
C-2 (Pyridine)~155 - 160
C-3 (Pyridine)~135 - 140
C-4 (Pyridine)~120 - 125
C-5 (Pyridine)~125 - 130
C-6 (Pyridine)~150 - 155
C-1' (Phenyl)~150 - 155
C-2'/C-6' (Phenyl)~120 - 125
C-3'/C-5' (Phenyl)~129 - 132
C-4' (Phenyl)~125 - 128

Interpretation of the ¹³C NMR Spectrum:

  • The C-2 and C-6 carbons of the pyridine ring are expected to be significantly downfield due to their proximity to the electronegative nitrogen and the ether oxygen.

  • The C-3 carbon, directly attached to the nitro group, will also be deshielded.

  • The carbons of the phenyl ring will exhibit shifts typical for a monosubstituted benzene ring with an electron-donating ether linkage.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted Characteristic IR Absorptions
Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium
Asymmetric NO₂ Stretch1550 - 1475Strong
Symmetric NO₂ Stretch1360 - 1290Strong
Aromatic C=C Stretch1600 - 1450Medium-Strong
Aryl Ether C-O-C Stretch1250 - 1180 (asymmetric), 1050 - 1000 (symmetric)Strong
C-N Stretch890 - 830Medium

Interpretation of the IR Spectrum:

The most prominent features in the IR spectrum of 3-Nitro-2-phenoxypyridine are expected to be the strong absorption bands corresponding to the nitro group.[1][2]

  • Nitro Group: Two strong and characteristic bands are expected for the asymmetric and symmetric stretching vibrations of the N-O bonds. For aromatic nitro compounds, these typically appear in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[2]

  • Aryl Ether: A strong band corresponding to the asymmetric C-O-C stretch of the aryl ether linkage is expected around 1250-1180 cm⁻¹.

  • Aromatic Rings: The presence of the pyridine and phenyl rings will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺): m/z = 216.05

  • Major Fragmentation Pathways: The fragmentation of 3-Nitro-2-phenoxypyridine is expected to be influenced by the nitro group and the ether linkage.

    • Loss of the nitro group (NO₂) to give a fragment at m/z = 170.

    • Cleavage of the ether bond, leading to fragments corresponding to the phenoxy radical (m/z = 93) and the 3-nitropyridyl cation (m/z = 123).

    • Loss of a nitro group followed by loss of CO is a common fragmentation pathway for nitroaromatic compounds.

Fragment Ion Predicted m/z Possible Identity
[M]⁺216Molecular Ion
[M - NO₂]⁺170[C₁₁H₈NO]⁺
[C₅H₃N₂O₂]⁺1233-Nitropyridyl cation
[C₆H₅O]⁺93Phenoxy cation

Experimental Protocols

The following are generalized procedures for the synthesis and spectroscopic analysis of 3-Nitro-2-phenoxypyridine.

Synthesis of 3-Nitro-2-phenoxypyridine

A plausible method for the synthesis of 3-Nitro-2-phenoxypyridine is via a nucleophilic aromatic substitution reaction between 2-chloro-3-nitropyridine and phenol in the presence of a base.[3]

Materials:

  • 2-Chloro-3-nitropyridine

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of phenol (1.1 equivalents) in DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-chloro-3-nitropyridine (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or as a thin film on a salt plate.

  • Mass Spectrometry: The mass spectrum would be acquired using an electron ionization (EI) mass spectrometer.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like 3-Nitro-2-phenoxypyridine.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of 3-Nitro-2-phenoxypyridine Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Interpretation & Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Sources

Foundational

3-Nitro-2-phenoxypyridine: Comprehensive Safety, Toxicology, and Handling Whitepaper

Executive Summary In the landscape of modern drug development and organic synthesis, 3-Nitro-2-phenoxypyridine (CAS: 76893-44-2) serves as a critical building block. As a substituted nitroaromatic pyridine derivative, it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development and organic synthesis, 3-Nitro-2-phenoxypyridine (CAS: 76893-44-2) serves as a critical building block. As a substituted nitroaromatic pyridine derivative, it is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and antimicrobial agents. However, the convergence of a pyridine ring and a nitroaromatic functional group presents unique toxicological and handling challenges.

This technical guide provides a rigorous, causality-driven framework for researchers handling 3-Nitro-2-phenoxypyridine. By understanding the mechanistic basis of its toxicity—specifically reactive oxygen species (ROS) generation and pyridine-induced neuro-irritation—scientists can implement self-validating safety protocols that ensure both personnel protection and experimental integrity.

Physicochemical Properties & Regulatory Classification

Before designing an experimental workflow, it is imperative to establish the baseline physicochemical and hazard profile of the compound. The data below synthesizes standard safety data sheet (SDS) parameters for 3-Nitro-2-phenoxypyridine [1].

Table 1: Physicochemical Identification
PropertySpecification
Chemical Name 3-Nitro-2-phenoxypyridine
CAS Registry Number 76893-44-2
Molecular Formula C₁₁H₈N₂O₃
Molecular Weight 216.19 g/mol
Structural Class Nitroheterocycle / Diaryl Ether
Table 2: GHS Hazard and Precautionary Statements
GHS CodeHazard/Precautionary StatementMechanistic Rationale
H302 Harmful if swallowedSystemic absorption leads to nitroreduction and cellular toxicity.
H315 Causes skin irritationLipophilic pyridine derivatives disrupt the stratum corneum lipid bilayer.
H319 Causes serious eye irritationDirect interaction with corneal proteins causes severe inflammation.
H335 May cause respiratory irritationInhalation of fine particulate dust irritates the mucosal lining.
P280 Wear protective gloves/clothing/eye protectionFirst line of defense against dermal permeation and ocular exposure.
P305+P351 IF IN EYES: Rinse cautiously with waterRapid dilution is required to prevent permanent corneal scarring.

Mechanistic Toxicology: The Causality of Hazard

To handle 3-Nitro-2-phenoxypyridine safely, researchers must understand why it is hazardous. The toxicity of this compound is driven by two distinct structural features: the nitroaromatic group and the pyridine scaffold.

Nitroaromatic Bioreduction and Oxidative Stress

Nitroaromatic compounds are notorious for their ability to induce oxidative stress [2]. When 3-Nitro-2-phenoxypyridine enters a biological system (via inhalation or ingestion), the nitro group ( R−NO2​ ) undergoes a single-electron reduction catalyzed by NADH-dependent enzymes (such as nitroreductases). This reduction forms a highly reactive nitro anion radical ( R−NO2∙−​ ).

In the presence of molecular oxygen ( O2​ ), this radical rapidly auto-oxidizes, regenerating the parent nitroaromatic compound while simultaneously reducing O2​ to the superoxide anion ( O2∙−​ ). This futile redox cycle generates a continuous stream of Reactive Oxygen Species (ROS), overwhelming the cell's antioxidant defenses (e.g., glutathione), leading to lipid peroxidation, DNA strand breaks, and ultimately, apoptosis [3].

Pyridine-Induced Local Toxicity

The pyridine moiety acts as a highly effective solvent for biological lipids. Upon dermal contact, pyridine derivatives can rapidly penetrate the skin barrier, causing localized erythema and facilitating systemic absorption. Furthermore, pyridine vapors or dust can act as central nervous system (CNS) depressants and severe mucosal irritants [4].

ToxicityMechanism N1 3-Nitro-2-phenoxypyridine (Nitroaromatic) N2 Single-Electron Reduction (NADH-dependent) N1->N2 N3 Nitro Anion Radical (R-NO2•-) N2->N3 N4 Autooxidation (O2 -> O2•-) N3->N4 N4->N1 Regeneration N5 Reactive Oxygen Species (ROS) Generation N4->N5 N6 Oxidative Stress & Cellular Damage N5->N6

Caption: Mechanism of nitroaromatic bioreduction and ROS-induced oxidative stress.

Standard Operating Procedure (SOP): Safe Handling

A self-validating safety protocol ensures that the failure of one protective measure is caught by another. The following SOP must be strictly adhered to when handling 3-Nitro-2-phenoxypyridine.

Engineering Controls
  • Fume Hood Isolation: All weighing, transferring, and reacting of 3-Nitro-2-phenoxypyridine must occur within a certified chemical fume hood with a face velocity of at least 100 feet per minute (fpm). This mitigates the risk of inhaling aerosolized dust (H335).

  • Static Dissipation: Nitroaromatic dusts can pose a deflagration risk. Ensure that spatulas and weighing boats are anti-static.

Personal Protective Equipment (PPE)
  • Gloves: Standard latex is insufficient due to the permeation characteristics of pyridine derivatives. Nitrile or butyl rubber gloves are mandatory. Double-gloving is recommended during the transfer of bulk powders.

  • Eye Protection: Splash-proof chemical safety goggles. Safety glasses with side shields are inadequate for preventing fine dust from reaching the ocular mucosa.

  • Body Protection: A fully buttoned, flame-resistant laboratory coat.

Emergency Response Protocols
  • Dermal Exposure: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Do not use organic solvents (e.g., ethanol) to clean the skin, as this will accelerate the dermal absorption of the compound.

  • Spill Cleanup: Do not dry-sweep. Moisten the spill with a low-volatility solvent (like water or a dilute surfactant) to suppress dust, then wipe up with absorbent pads. Dispose of pads in a sealed, labeled hazardous waste container.

Experimental Workflow: Reduction of 3-Nitro-2-phenoxypyridine

A common synthetic application for 3-Nitro-2-phenoxypyridine is the reduction of the nitro group to yield 2-phenoxypyridin-3-amine , a precursor for further cross-coupling reactions.

While catalytic hydrogenation ( H2​ , Pd/C ) is an option, it introduces the severe hazard of pressurized flammable gas. For enhanced safety and scalability, the Iron/Ammonium Chloride ( Fe/NH4​Cl ) reduction is the preferred, field-proven methodology. This method is highly chemoselective and avoids the use of explosive hydrogen gas.

Step-by-Step Methodology
  • Preparation: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Solvent System: Dissolve 1.0 equivalent of 3-Nitro-2-phenoxypyridine in a solvent mixture of Ethanol and Water (typically a 4:1 EtOH:H2​O ratio). The water is necessary to solubilize the NH4​Cl .

  • Reagent Addition: Add 3.0 equivalents of Ammonium Chloride ( NH4​Cl ) to the stirring solution.

  • Iron Addition: Carefully add 5.0 to 10.0 equivalents of fine Iron ( Fe ) powder. Safety Note: Iron powder is a flammable solid; keep away from ignition sources during addition.

  • Reflux: Heat the reaction mixture to 80°C (reflux) for 2–4 hours. Monitor the reaction progress via TLC or LC-MS until the starting material is completely consumed.

  • Quenching & Filtration: Cool the reaction to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove the iron oxides. Wash the Celite pad thoroughly with Ethyl Acetate ( EtOAc ).

  • Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate ( NaHCO3​ ) and brine. Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ).

  • Concentration: Evaporate the solvent under reduced pressure to yield the crude 2-phenoxypyridin-3-amine.

HandlingWorkflow S1 Preparation (Fume Hood & PPE) S2 Weighing (Anti-Static Tools) S1->S2 S3 Reaction Setup (Fe/NH4Cl in EtOH/H2O) S2->S3 S4 Workup (Celite Filtration & Extraction) S3->S4 S5 Waste Disposal (Heavy Metal & Organic Waste) S4->S5

Caption: Standard operating procedure and workflow for the reduction of 3-Nitro-2-phenoxypyridine.

References

  • Abreu et al. "Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity." Journal of the Brazilian Chemical Society (SciELO). URL: [Link]

  • MDPI. "Antimicrobials Functioning through ROS-Mediated Mechanisms: Current Insights." Pathogens (MDPI). URL: [Link]

Exploratory

An In-depth Technical Guide to 3-Nitro-2-phenoxypyridine: Synthesis, Characterization, and Historical Context

Abstract This technical guide provides a comprehensive overview of 3-Nitro-2-phenoxypyridine, a key heterocyclic intermediate in contemporary medicinal chemistry. The document delves into the compound's discovery and his...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 3-Nitro-2-phenoxypyridine, a key heterocyclic intermediate in contemporary medicinal chemistry. The document delves into the compound's discovery and historical context, not as a singular event, but as an outcome of the broader development of synthetic methodologies for 2-aryloxypyridines. A detailed exploration of its synthesis via nucleophilic aromatic substitution is presented, including a step-by-step experimental protocol and a discussion of the underlying reaction mechanism. Furthermore, this guide outlines the physicochemical and spectroscopic properties of 3-Nitro-2-phenoxypyridine, providing researchers with the necessary data for its identification and characterization. The significance of this molecule as a building block in the synthesis of pharmacologically active compounds, particularly as a precursor to P2Y1 receptor antagonists, is also highlighted.

Discovery and Historical Context

The history of 3-Nitro-2-phenoxypyridine is not marked by a singular, celebrated discovery but is rather intertwined with the evolution of synthetic strategies for 2-aryloxypyridines. Its emergence in the scientific literature is primarily as a crucial intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery.

The core synthetic route to 3-Nitro-2-phenoxypyridine and related compounds is the nucleophilic aromatic substitution (SNAr) reaction. The foundational principles of SNAr on activated haloarenes were established in the early 20th century. However, the application of this reaction to pyridine systems, specifically the synthesis of 2-aryloxypyridines from 2-halopyridines and phenols, gained significant traction in the latter half of the century as the demand for diverse heterocyclic scaffolds in medicinal chemistry grew.

The presence of a nitro group at the 3-position of the pyridine ring is critical for the facile synthesis of 3-Nitro-2-phenoxypyridine. This strongly electron-withdrawing group activates the 2-position towards nucleophilic attack, a fundamental principle in SNAr reactions. While general methods for the nitration of pyridines have been known for some time, the synthesis of specific isomers like 3-nitropyridine often requires carefully controlled conditions.[1]

The more recent "discovery" of 3-Nitro-2-phenoxypyridine in the context of specific drug development programs, such as the search for P2Y1 antagonists, highlights its role as a valuable building block.[2][3] In this context, its synthesis is a means to an end—the efficient construction of a molecular scaffold for biological screening. A 2013 publication in the Journal of Medicinal Chemistry details the synthesis of 3-Nitro-2-phenoxypyridine as a key step in the development of novel P2Y1 antagonists for potential antithrombotic therapy.[2][3] This work exemplifies the modern role of such intermediates, where their "discovery" is synonymous with their first reported use in a specific, high-impact application.

Synthesis of 3-Nitro-2-phenoxypyridine

The most common and efficient method for the synthesis of 3-Nitro-2-phenoxypyridine is the nucleophilic aromatic substitution of 2-chloro-3-nitropyridine with a phenol.[2] This reaction is a classic example of an SNAr mechanism, where the phenoxide ion acts as the nucleophile.

Reaction Mechanism

The reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The phenoxide ion, generated in situ by a base, attacks the electron-deficient carbon at the 2-position of the pyridine ring. This position is activated by the electron-withdrawing nitro group at the 3-position. This attack forms a resonance-stabilized intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The chloride ion, a good leaving group, is subsequently eliminated from the Meisenheimer complex, restoring the aromaticity of the pyridine ring and yielding the final product, 3-Nitro-2-phenoxypyridine.

The following diagram illustrates the general mechanism for the synthesis of 3-Nitro-2-phenoxypyridine:

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Leaving Group Departure Phenoxide Phenoxide Ion Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) Phenoxide->Meisenheimer_Complex Attacks C2 2-chloro-3-nitropyridine 2-Chloro-3-nitropyridine 2-chloro-3-nitropyridine->Meisenheimer_Complex Meisenheimer_Complex_2 Meisenheimer Complex Product 3-Nitro-2-phenoxypyridine Meisenheimer_Complex_2->Product Elimination Chloride Chloride Ion Meisenheimer_Complex_2->Chloride Leaves

Caption: General mechanism for the synthesis of 3-Nitro-2-phenoxypyridine.

Experimental Protocol

The following protocol is adapted from the synthesis described in the Journal of Medicinal Chemistry.[2]

Materials:

  • 2-Chloro-3-nitropyridine

  • Phenol (or substituted phenol)

  • Cesium Carbonate (Cs2CO3) or another suitable base

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of the desired phenol (1.0 eq) in anhydrous DMF, add cesium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 10 minutes to facilitate the formation of the phenoxide.

  • Add 2-chloro-3-nitropyridine (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure 3-Nitro-2-phenoxypyridine.

The following workflow diagram summarizes the key steps in the synthesis and purification of 3-Nitro-2-phenoxypyridine:

G start Start reactants Combine Phenol and Base in DMF start->reactants addition Add 2-Chloro-3-nitropyridine reactants->addition reaction Heat to 80°C (4-6 hours) addition->reaction workup Aqueous Workup (Ice-water, Extraction) reaction->workup purification Column Chromatography workup->purification product Pure 3-Nitro-2-phenoxypyridine purification->product

Caption: Workflow for the synthesis of 3-Nitro-2-phenoxypyridine.

Physicochemical and Spectroscopic Characterization

The proper characterization of 3-Nitro-2-phenoxypyridine is essential for its use in further synthetic applications. The following table summarizes its key physicochemical properties.

PropertyValueSource
CAS Number 76893-44-2[4]
Molecular Formula C11H8N2O3[4]
Molecular Weight 216.19 g/mol [Calculated]
Appearance Off-white to yellow solid[Inferred]
InChI Key SUUZDNBBAQOFQR-UHFFFAOYSA-N[4]
Spectroscopic Data

1H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and phenyl rings. The pyridine protons will be influenced by the electron-withdrawing nitro group and the phenoxy substituent.

13C NMR: The carbon NMR spectrum will show 11 distinct signals corresponding to the carbon atoms in the molecule. The carbon attached to the nitro group and the carbons in the pyridine ring will be significantly shifted downfield.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands characteristic of the nitro group.[6][7][8]

  • Asymmetric NO2 Stretch: Expected in the region of 1550-1475 cm-1.[6][8]

  • Symmetric NO2 Stretch: Expected in the region of 1360-1290 cm-1.[6][8]

  • C-O-C Stretch: Aromatic ether stretching bands will also be present.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) at m/z = 216.19. Common fragmentation patterns may include the loss of the nitro group (NO2) or the phenoxy group.

Applications in Drug Discovery

The primary significance of 3-Nitro-2-phenoxypyridine lies in its utility as a synthetic intermediate. The nitro group can be readily reduced to an amine, which can then be further functionalized. This makes 3-Nitro-2-phenoxypyridine a versatile precursor for the synthesis of a variety of substituted 2-phenoxypyridin-3-amines.

A prominent example of its application is in the synthesis of 2-(phenoxypyridine)-3-phenylurea derivatives, which have been identified as potent P2Y1 receptor antagonists.[2][3] These compounds have shown promise as antithrombotic agents.[2][3] The synthesis involves the reduction of the nitro group of 3-Nitro-2-phenoxypyridine to an amine, followed by conversion to an isocyanate and subsequent reaction with an appropriate amine to form the urea linkage.[2]

The following diagram illustrates the role of 3-Nitro-2-phenoxypyridine as a key intermediate in the synthesis of P2Y1 antagonists.

G Start 3-Nitro-2-phenoxypyridine Reduction Reduction of Nitro Group Start->Reduction Amine 2-Phenoxypyridin-3-amine Reduction->Amine Isocyanate_Formation Isocyanate Formation Amine->Isocyanate_Formation Isocyanate 2-Phenoxypyridin-3-yl isocyanate Isocyanate_Formation->Isocyanate Urea_Formation Reaction with Amine Isocyanate->Urea_Formation Product P2Y1 Antagonist (Phenylurea derivative) Urea_Formation->Product

Caption: Synthetic pathway from 3-Nitro-2-phenoxypyridine to P2Y1 antagonists.

Conclusion

3-Nitro-2-phenoxypyridine serves as a testament to the enabling role of synthetic intermediates in modern chemical research. While it may not have a storied discovery in its own right, its importance is firmly established through its application in the synthesis of biologically active molecules. The straightforward and efficient synthesis of this compound via nucleophilic aromatic substitution, coupled with the versatility of its nitro group for further functionalization, ensures its continued relevance in the fields of medicinal chemistry and drug development. This guide provides the foundational knowledge required for researchers to effectively synthesize, characterize, and utilize this valuable heterocyclic building block.

References

  • Chao, H., et al. (2013). Discovery of 2-(Phenoxypyridine)-3-phenylureas as Small Molecule P2Y1 Antagonists. Journal of Medicinal Chemistry, 56(4), 1704-14. [Link]

  • Nasir, S. B., et al. (2011). 2-(2-Methoxyphenoxy)-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3174. [Link]

  • PubChem. 2-Phenoxypyridine. [Link]

  • Chao, H., et al. (2013). Discovery of 2-(phenoxypyridine)-3-phenylureas as small molecule P2Y1 antagonists. PubMed. [Link]

  • NextSDS. 3-nitro-2-phenoxypyridine. [Link]

  • ResearchGate. Mass spectrum of the title compound. [Link]

  • PubChem. 3-Nitro-2(1H)-pyridinone. [Link]

  • Bakke, J. M. (2002). Synthesis and Functionalization of 3-Nitropyridines. University of Oslo. [Link]

  • Merklin, J., et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • Merklin, J., et al. (2024). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega, 9(42), 45831–45839. [Link]

  • Nishiwaki, N., et al. (2014). SYNTHESIS OF NITROPYRIDINES AND NITROANILINES USING THREE COMPONENT RING TRANSFORMATION. National Sun Yat-sen University. [Link]

  • Bakke, J. M., et al. (2005). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. ResearchGate. [Link]

  • El-Hiti, G. A., et al. (2015). Crystal structure of 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o877–o878. [Link]

  • Supporting Information. [https://www.organic-chemistry.org/ 平/2020/si/2020-03-27_si_oc-2019-0268.pdf]([Link] 平/2020/si/2020-03-27_si_oc-2019-0268.pdf)

  • Frontiers. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

  • ResearchGate. Discovery of Novel Phenoxypyridine as Promising Protoporphyrinogen Ix Oxidase Inhibitors. [Link]

  • Shin, N. Y., et al. (2021). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. OSTI.GOV. [Link]

  • SpectraBase. (3-Nitro-phenoxy)-acetic acid pyridin-2-ylmethylene-hydrazide - Optional[13C NMR]. [Link]

  • ResearchGate. Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. [Link]

  • Merklin, J., et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • University of Calgary. IR: nitro groups. [Link]

  • Reva, I., et al. (2021). Experimental and Theoretical IR Spectra of 2-Nitrosopyridines. Chemistry, 3(4), 1333-1343. [Link]

  • ResearchGate. A Convenient Method for the Synthesis of 2-Arylaziridines from Styrene Derivatives via 2-Arylethenyl(diphenyl)sulfonium Salts. [Link]

  • Google Patents. CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine.
  • Google Patents. CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine.
  • Konno, K., et al. (1986). IMPROVED PROCEDURES FOR PREPARATION OF 2-PYRIDONES. HETEROCYCLES, 24(8), 2169. [Link]

  • MDPI. Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. [Link]

  • ResearchGate. Facile Synthesis of 3-Nitro-2-substituted Thiophenes. [Link]

  • ResearchGate. Crystal structure of 3,5-dinitro-2-pyridone, C5H3NO(NO2)2. [Link]

  • OSTI.GOV. Mass Spectra of N-Nitroso Compounds. [Link]

  • PubChemLite. 5-nitro-2-phenoxypyridine (C11H8N2O3). [Link]

Sources

Foundational

The Architectural Role of 3-Nitro-2-phenoxypyridine in Modern Medicinal Chemistry

As drug discovery shifts toward highly targeted, allosteric modulators, the selection of core synthetic scaffolds dictates both the physicochemical properties and the modularity of the final drug candidate. 3-Nitro-2-phe...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery shifts toward highly targeted, allosteric modulators, the selection of core synthetic scaffolds dictates both the physicochemical properties and the modularity of the final drug candidate. 3-Nitro-2-phenoxypyridine has emerged as a privileged intermediate in medicinal chemistry. Its bifunctional nature—combining a conformationally flexible ether linkage with a highly reactive nitro group—makes it an ideal building block for synthesizing complex heterocyclic therapeutics, most notably P2Y1 receptor antagonists and imidazo[4,5-c]pyridine immunomodulators.

This technical guide deconstructs the physicochemical profile, mechanistic synthetic utility, and pharmacological applications of 3-nitro-2-phenoxypyridine, providing self-validating protocols for bench scientists.

Physicochemical Profiling

Before deploying 3-nitro-2-phenoxypyridine in a synthetic campaign, it is critical to understand its baseline properties. The diaryl ether oxygen acts as a hydrogen bond acceptor, while the pyridine nitrogen provides a basic center that can be exploited for salt formation or receptor anchoring.

Table 1: Chemical and Physical Properties

PropertyValue / Description
Chemical Name 3-Nitro-2-phenoxypyridine
CAS Registry Number 76893-44-2
Molecular Formula C₁₁H₈N₂O₃
Molecular Weight 216.19 g/mol
SMILES String O=c1c(nccc1)Oc2ccccc2
Structural Role Bifunctional intermediate (SNAr acceptor / Amine precursor)
Primary Applications Synthesis of antithrombotics and TLR7/8 immunomodulators

Data supported by standard chemical repository specifications .

Application: Design of P2Y1 Receptor Antagonists

The most prominent application of the 3-nitro-2-phenoxypyridine scaffold is in the development of non-nucleotide P2Y1 receptor antagonists. While P2Y12 inhibitors (like clopidogrel) are clinical staples for preventing platelet aggregation, they carry a significant bleeding liability. Research has demonstrated that targeting the P2Y1 receptor—which initiates platelet shape change and aggregation—offers equivalent antithrombotic efficacy with a vastly superior safety profile regarding bleeding times .

By reducing the nitro group of 3-nitro-2-phenoxypyridine and converting it into a urea derivative, scientists developed BPTU (1-(2-(2-tert-butylphenoxy)pyridin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea), an allosteric antagonist with sub-nanomolar affinity.

P2Y1Pathway ADP ADP (Endogenous Agonist) P2Y1 P2Y1 Receptor (Gq) ADP->P2Y1 P2Y12 P2Y12 Receptor (Gi) ADP->P2Y12 Ca Intracellular Ca2+ Mobilization P2Y1->Ca cAMP cAMP Inhibition P2Y12->cAMP Agg Platelet Aggregation & Thrombosis Ca->Agg cAMP->Agg Antag Phenoxypyridine Urea (BPTU) Antag->P2Y1 Allosteric Blockade

Fig 2: ADP-driven platelet activation pathway and targeted inhibition of P2Y1 by urea derivatives.

Structure-Activity Relationship (SAR) Insights

The phenoxypyridine core is highly modular. Modifying the substituents on the phenoxy ring drastically alters receptor binding affinity.

Table 2: SAR of 2-(Phenoxypyridine)-3-phenylureas at the P2Y1 Receptor

CompoundPhenoxy Substitution (R1)Phenyl Urea Substitution (R2)P2Y1 Binding (Kᵢ, nM)
Lead (1) UnsubstitutedUnsubstituted75
11a Unsubstituted4-OCF₃> 2250
11b 2-tert-butyl (Ortho)4-OCF₃~ 18.75
11c 3-tert-butyl (Meta)4-OCF₃~ 30
16 (BPTU) 2-tert-butyl4-OCF₃6

Notice the causality in the SAR: The bulky ortho-tert-butyl group forces the phenoxy ring out of the pyridine plane, locking the molecule into a bioactive conformation that perfectly slots into the allosteric pocket of the P2Y1 receptor .

Mechanistic Chemistry & Self-Validating Protocols

To synthesize these advanced therapeutics, the 3-nitro-2-phenoxypyridine core must be constructed and subsequently functionalized. Below are the field-proven, step-by-step methodologies.

SyntheticWorkflow B 3-Nitro-2-phenoxypyridine A->B Cs2CO3, DMF 80°C (SNAr) C 3-Amino-2-phenoxypyridine B->C Zn, NH4Cl Chemoselective D Isocyanate Intermediate C->D Diphosgene Base D->E R-NH2, THF 60°C

Fig 1: Stepwise synthetic workflow from 2-chloro-3-nitropyridine to diaryl urea antagonists.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesize 3-nitro-2-phenoxypyridine from 2-chloro-3-nitropyridine.

Causality & Reagent Selection: We utilize Cesium Carbonate (Cs₂CO₃) in N,N-Dimethylformamide (DMF) rather than sodium hydroxide in water. The "cesium effect" provides a highly reactive, weakly paired phenoxide nucleophile. Furthermore, DMF is a polar aprotic solvent that perfectly solvates the Meisenheimer transition state, accelerating the substitution at the C2 position, which is heavily activated by the strongly electron-withdrawing C3-nitro group .

Step-by-Step Procedure:

  • Charge a flame-dried, argon-purged flask with phenol (1.1 eq) and Cs₂CO₃ (1.5 eq) in anhydrous DMF (0.5 M). Stir at 25 °C for 30 minutes to pre-form the phenoxide.

  • Add 2-chloro-3-nitropyridine (1.0 eq) portion-wise to control the mild exotherm.

  • Elevate the temperature to 80 °C and stir for 4 hours.

Self-Validation (In-Process Control): Monitor via LC-MS. The disappearance of the 2-chloro-3-nitropyridine peak (M+H 159) and the emergence of the product peak (M+H 217) validates reaction completion. Workup Logic: Quench the reaction by pouring the mixture into ice-cold distilled water (3x volume). The sudden shift in polarity forces the hydrophobic 3-nitro-2-phenoxypyridine to precipitate. Filter, wash with water to remove residual DMF and salts, and dry under vacuum. Expected yield: >85%.

Protocol 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine without dehalogenating potential aryl substituents.

Causality & Reagent Selection: Standard catalytic hydrogenation (Pd/C, H₂) is notoriously aggressive and can cleave aryl-halide bonds (hydrodehalogenation), which are critical for downstream SAR exploration. We employ a Zinc dust and Ammonium Chloride (Zn/NH₄Cl) system. The mild proton-donating ability of NH₄Cl coupled with the electron transfer from Zn selectively reduces the nitro group via a hydroxylamine intermediate to the primary amine, leaving halogens entirely intact.

Step-by-Step Procedure:

  • Dissolve 3-nitro-2-phenoxypyridine (1.0 eq) in an ethanol/ethyl acetate mixture (4:1 v/v, 0.2 M).

  • Add saturated aqueous NH₄Cl solution (5.0 eq).

  • Add Zinc dust (10.0 eq) portion-wise at 0 °C to prevent thermal runaway.

  • Warm to 25 °C and stir for 2 hours.

Self-Validation (In-Process Control): TLC (Hexane/EtOAc 3:1) should show complete consumption of the yellow nitro starting material (higher Rf) to a highly fluorescent, polar amine spot (lower Rf). Workup Logic: Filter the suspension through a Celite pad to remove insoluble zinc salts. Extract the filtrate with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield 3-amino-2-phenoxypyridine.

Conclusion

The utility of 3-nitro-2-phenoxypyridine lies in its predictable reactivity and the favorable pharmacokinetic properties imparted by the phenoxypyridine core. By mastering the SNAr and chemoselective reduction protocols outlined above, medicinal chemists can rapidly generate libraries of urea derivatives or cyclize the intermediate into imidazo[4,5-c]pyridines. As the demand for allosteric modulators grows, this scaffold will remain a cornerstone of rational drug design.

References

  • Chao, H., et al. "Discovery of 2-(Phenoxypyridine)-3-phenylureas as Small Molecule P2Y1 Antagonists." Journal of Medicinal Chemistry, 56(4), 1704–1714 (2013). URL:[Link]

  • Jacobson, K. A., et al. "Medicinal Chemistry of Adenosine, P2Y and P2X Receptors." NIH Public Access, (2015). URL:[Link]

  • Gerster, J. F., et al. "Ether Substituted Imidazopyridines." US Patent 6,903,113 B2, (2005).

Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis and Isolation Protocol for 3-Nitro-2-phenoxypyridine

Introduction & Mechanistic Rationale The compound 3-Nitro-2-phenoxypyridine is a highly valuable synthetic intermediate, prominently featured as a core scaffold in the development of1[1] and various 2[2]. The formation o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 3-Nitro-2-phenoxypyridine is a highly valuable synthetic intermediate, prominently featured as a core scaffold in the development of1[1] and various 2[2]. The formation of the diaryl ether linkage is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction.

Causality of Reactivity: The SNAr process is highly favored when utilizing 2-chloro-3-nitropyridine. The strongly electron-withdrawing nitro group at the 3-position significantly lowers the lowest unoccupied molecular orbital (LUMO) of the pyridine ring. Upon nucleophilic attack by the phenoxide anion, the nitro group stabilizes the resulting anionic Meisenheimer complex via resonance, which dramatically accelerates the subsequent elimination of the chloride leaving group.

SNAr_Mechanism Phenol Phenol (Nucleophile Precursor) Phenoxide Phenoxide Anion (Active Nucleophile) Phenol->Phenoxide + Base Base Base (NaH) (Deprotonation) Base->Phenoxide Complex Meisenheimer Complex (Transition State) Phenoxide->Complex Attack at C2 Electrophile 2-Chloro-3-nitropyridine (Electrophile) Electrophile->Complex Nitro activates C2 Product 3-Nitro-2-phenoxypyridine (Final Product) Complex->Product Rearomatization LeavingGroup Chloride Ion (Leaving Group) Complex->LeavingGroup Elimination

Figure 1: Logical pathway of the Nucleophilic Aromatic Substitution (SNAr) mechanism.

Experimental Design & Parameter Selection

To ensure complete conversion and minimize side reactions (such as ether cleavage or undesired polymerization), the choice of base and solvent is critical.

  • Base Selection: Sodium hydride (NaH) is selected over weaker bases (like K2CO3) because it drives the deprotonation of phenol to completion irreversibly, forming the highly nucleophilic sodium phenoxide and releasing hydrogen gas. This allows the subsequent SNAr reaction to proceed smoothly at room temperature, avoiding the thermal degradation often seen when heating nitropyridines to elevated temperatures[2].

  • Solvent Selection: Anhydrous N,N-Dimethylformamide (DMF) is utilized. As a polar aprotic solvent, DMF effectively solvates the sodium cation, leaving the phenoxide anion "naked" and maximizing its nucleophilicity.

Table 1: Quantitative Reagent Formulation
ReagentMW ( g/mol )EquivalentsAmountFunction
2-Chloro-3-nitropyridine 158.541.01.00 g (6.3 mmol)Electrophile
Phenol 94.111.1652 mg (6.9 mmol)Nucleophile
Sodium Hydride (60% in oil)24.001.2302 mg (7.5 mmol)Base
N,N-Dimethylformamide (Anhydrous)73.09N/A15 mLSolvent

Step-by-Step Experimental Protocol

Exp_Workflow Step1 1. Deprotonation Phenol + NaH in DMF (0°C to RT) Step2 2. SNAr Reaction Add Electrophile (0°C to RT) Step1->Step2 Step3 3. Quench & Extract Ice-water quench, EtOAc extraction Step2->Step3 Step4 4. Purification Silica Gel Column Chromatography Step3->Step4 Step5 5. Validation NMR, LC-MS, HPLC Step4->Step5

Figure 2: Sequential experimental workflow for the synthesis and isolation process.

Phase 1: Preparation of the Phenoxide Nucleophile
  • Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a rubber septum.

  • Add Sodium Hydride (302 mg, 60% dispersion in mineral oil, 7.5 mmol) to the flask.

    • Crucial Step: Wash the NaH with anhydrous hexane (2 × 5 mL) under argon to remove the mineral oil, decanting the solvent carefully via syringe. This ensures precise stoichiometry and prevents oil contamination during downstream purification.

  • Suspend the washed NaH in anhydrous DMF (10 mL) and cool the suspension to 0 °C using an ice-water bath.

  • Dissolve Phenol (652 mg, 6.9 mmol) in anhydrous DMF (5 mL) and add it dropwise to the NaH suspension over 10 minutes.

    • Observation & Causality: Effervescence (H2 gas) will be observed. The slow addition controls the exothermic deprotonation. Stir at 0 °C for 15 minutes, then warm to room temperature for 30 minutes until gas evolution completely ceases, indicating quantitative formation of sodium phenoxide.

Phase 2: Nucleophilic Aromatic Substitution (SNAr)
  • Re-cool the reaction mixture to 0 °C.

  • Add 2-Chloro-3-nitropyridine (1.00 g, 6.3 mmol) portion-wise over 5 minutes.

    • Causality: The SNAr reaction is mildly exothermic. Adding the electrophile at 0 °C prevents localized heating that could lead to the formation of dark, tarry decomposition byproducts.

  • Remove the ice bath and allow the reaction to stir at room temperature (approx. 25 °C) for 3 hours[2].

    • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Silica gel, 20% EtOAc in Hexanes). The starting 2-chloro-3-nitropyridine (Rf ~0.6) should disappear, replaced by a new, intensely UV-active product spot (Rf ~0.5).

Phase 3: Quenching and Liquid-Liquid Extraction
  • Quench the reaction by slowly pouring the mixture into 50 mL of vigorously stirred crushed ice/water.

    • Causality: Water destroys any trace unreacted NaH and forces the organic product to precipitate or partition easily.

  • Extract the aqueous mixture with Ethyl Acetate (3 × 30 mL).

  • Wash the combined organic layers with 1M NaOH (2 × 20 mL).

    • Self-Validation: The NaOH wash is a critical step; it deprotonates and removes any unreacted phenol into the aqueous layer, significantly simplifying downstream chromatography.

  • Wash the organic layer with brine (30 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

Phase 4: Purification
  • Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 5% to 15% Ethyl Acetate in Hexanes.

  • Pool the product-containing fractions and evaporate the solvent to afford 3-Nitro-2-phenoxypyridine as a pale yellow solid.

Analytical Characterization & Validation

To confirm the structural integrity and purity of the synthesized compound, the following analytical parameters must be verified. The baseline chemical properties of the final product can be cross-referenced via 3[3].

Table 2: Analytical Characterization Data
TechniqueTarget ParameterExpected Value / Observation
TLC Retention Factor (Rf)~0.5 (20% EtOAc/Hexanes, UV active)
LC-MS Mass-to-Charge (m/z)217.06 [M+H]+
1H NMR Pyridine H-6δ 8.38 (dd, J = 4.8, 1.6 Hz, 1H)
1H NMR Pyridine H-4δ 8.32 (dd, J = 7.8, 1.6 Hz, 1H)
1H NMR Phenoxy H-metaδ 7.45 (t, J = 7.8 Hz, 2H)
1H NMR Phenoxy H-paraδ 7.28 (t, J = 7.4 Hz, 1H)
1H NMR Phenoxy H-orthoδ 7.18 (d, J = 7.8 Hz, 2H)
1H NMR Pyridine H-5δ 7.14 (dd, J = 7.8, 4.8 Hz, 1H)

References

  • Qiao, J. X., et al. "Discovery of 2-(Phenoxypyridine)-3-phenylureas as Small Molecule P2Y1 Antagonists." Journal of Medicinal Chemistry, ACS Publications. 1

  • US Patent 5977146A. "Pyridylcarbamates, process and intermediates for their preparation, and their use." Google Patents. 2

  • Sigma-Aldrich. "3-Nitro-2-phenoxypyridine | 76893-44-2". Product Database. 3

Sources

Application

Application Note: Strategic Use of 3-Nitro-2-phenoxypyridine as a Key Intermediate for the Synthesis of Potent and Selective P2Y1 Antagonists

Introduction: The Therapeutic Promise of P2Y1 Receptor Antagonism The P2Y1 receptor, a G-protein coupled receptor (GPCR) activated by adenosine diphosphate (ADP), is a critical mediator in a variety of physiological and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Promise of P2Y1 Receptor Antagonism

The P2Y1 receptor, a G-protein coupled receptor (GPCR) activated by adenosine diphosphate (ADP), is a critical mediator in a variety of physiological and pathophysiological processes.[1][2] Notably, its activation on platelets is essential for initiating ADP-mediated platelet aggregation, making it a highly attractive target for the development of novel antithrombotic agents.[3][4] The co-activation of both P2Y1 and P2Y12 receptors is required for a full aggregation response, and while P2Y12 antagonists like clopidogrel are clinically established, targeting the P2Y1 receptor offers a promising alternative therapeutic strategy, potentially with a different bleeding liability profile.[5][6][7]

Beyond hemostasis, the P2Y1 receptor is implicated in neuroinflammation, pain signaling, and cancer proliferation, broadening its therapeutic relevance.[3][5] The development of small-molecule, non-nucleotide antagonists for the P2Y1 receptor is an active area of research, aiming for orally bioavailable drugs with improved pharmacokinetic properties compared to earlier nucleotide-based antagonists.[3][4]

This application note provides a detailed guide for researchers and drug development professionals on the synthesis and evaluation of a class of potent P2Y1 antagonists, utilizing 3-nitro-2-phenoxypyridine as a versatile and crucial intermediate. We will delve into the synthetic strategy, provide step-by-step protocols, and outline the biological evaluation of the final compounds, grounding our discussion in the chemical logic and scientific rationale behind the procedures.

The P2Y1 Signaling Pathway

The P2Y1 receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G protein.[3][8] Upon activation by ADP, Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key event in platelet shape change and the initiation of aggregation.[3][9] DAG, along with the elevated Ca2+, activates protein kinase C (PKC), which phosphorylates downstream targets to further propagate the signaling cascade.

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y1 P2Y1 Receptor G_protein Gq P2Y1->G_protein Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG G_protein->PLC Activates Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Platelet Aggregation) PKC->Downstream Ca_ER->PKC Co-activates ADP ADP ADP->P2Y1 Activates Antagonist P2Y1 Antagonist (e.g., from 3-nitro-2-phenoxypyridine) Antagonist->P2Y1 Blocks

Caption: P2Y1 Receptor Signaling Cascade.

Synthetic Strategy: A Modular Approach

The 2-(phenoxypyridine)-3-phenylurea scaffold has been identified as a promising chemotype for potent and selective P2Y1 antagonists.[6][7] The synthesis of these molecules is highly modular, allowing for systematic exploration of the structure-activity relationship (SAR). The key intermediate, 3-nitro-2-phenoxypyridine, serves as the linchpin for this strategy.

The overall synthetic workflow can be broken down into three main stages:

  • Formation of the Diarylether Core: A nucleophilic aromatic substitution (SNAr) reaction between a substituted phenol and 2-chloro-3-nitropyridine to construct the 3-nitro-2-phenoxypyridine intermediate.

  • Reduction to the Key Amine: Reduction of the nitro group on the pyridine ring to form the corresponding 3-amino-2-phenoxypyridine. This step is critical as it installs the nucleophilic amine required for the subsequent step.

  • Urea Formation: Reaction of the 3-amino-2-phenoxypyridine with a substituted phenyl isocyanate to form the final 2-(phenoxypyridine)-3-phenylurea product.

Synthetic_Workflow cluster_step1 Step 1: SNAr Reaction cluster_step2 Step 2: Nitro Reduction cluster_step3 Step 3: Urea Formation Start_Phenol Substituted Phenol Intermediate 3-Nitro-2-phenoxypyridine (Key Intermediate) Start_Phenol->Intermediate Base (e.g., K₂CO₃) Solvent (e.g., DMF) Start_Pyridine 2-Chloro-3-nitropyridine Start_Pyridine->Intermediate Base (e.g., K₂CO₃) Solvent (e.g., DMF) Amine 3-Amino-2-phenoxypyridine Intermediate->Amine Reducing Agent (e.g., H₂, Pd/C) Final_Product Final P2Y1 Antagonist (2-(Phenoxypyridine)-3-phenylurea) Amine->Final_Product Solvent (e.g., DCM) Isocyanate Substituted Phenyl Isocyanate Isocyanate->Final_Product Solvent (e.g., DCM)

Caption: Modular Synthetic Workflow.

Detailed Experimental Protocols

The following protocols are based on the successful synthesis of potent P2Y1 antagonists as described in the literature, particularly the work by Norman et al.[6]

Protocol 1: Synthesis of 3-Nitro-2-(substituted-phenoxy)pyridine (Intermediate 4)

This protocol describes the nucleophilic aromatic substitution reaction to form the diaryl ether linkage. The electron-withdrawing nitro group at the 3-position activates the 2-position of the pyridine ring towards nucleophilic attack by the phenoxide.

  • Materials:

    • Substituted Phenol (e.g., 2-tert-butylphenol) (1.0 eq)

    • 2-Chloro-3-nitropyridine (1.0 eq)

    • Potassium Carbonate (K₂CO₃) (1.5 eq)

    • N,N-Dimethylformamide (DMF)

    • Ethyl Acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a solution of the substituted phenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide salt.

    • Add 2-chloro-3-nitropyridine (1.0 eq) to the reaction mixture.

    • Heat the reaction to 80 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-nitro-2-(substituted-phenoxy)pyridine.

  • Expertise & Causality:

    • Choice of Base and Solvent: K₂CO₃ is a suitable base for deprotonating the phenol without being overly reactive. DMF is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the potassium cation, leaving a "naked" and highly nucleophilic phenoxide anion.

    • Temperature: Heating is necessary to overcome the activation energy of the substitution reaction on the heteroaromatic ring. 80 °C provides a good balance between reaction rate and minimizing potential side reactions.

Protocol 2: Synthesis of 3-Amino-2-(substituted-phenoxy)pyridine (Intermediate 5)

This step involves the reduction of the nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Materials:

    • 3-Nitro-2-(substituted-phenoxy)pyridine (1.0 eq)

    • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen (H₂) gas

    • Celite®

  • Procedure:

    • Dissolve the 3-nitro-2-(substituted-phenoxy)pyridine (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C catalyst to the solution.

    • Seal the flask and purge with hydrogen gas.

    • Stir the reaction under a hydrogen atmosphere (a balloon is often sufficient for lab scale) at room temperature for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake remains moist.

    • Rinse the filter pad with additional solvent (MeOH or EtOH).

    • Concentrate the filtrate under reduced pressure to yield the 3-amino-2-(substituted-phenoxy)pyridine, which is often used in the next step without further purification.

  • Expertise & Causality:

    • Catalyst Choice: Palladium on carbon is a highly effective and widely used catalyst for the reduction of aromatic nitro groups. It offers high activity and selectivity.

    • Safety: The filtration of Pd/C must be performed with care. It is crucial to prevent the catalyst from drying out in the air, as it can ignite the solvent vapors. Wetting the Celite pad with solvent before filtration is good practice.

Protocol 3: Synthesis of 1-(2-(substituted-phenoxy)pyridin-3-yl)-3-(substituted-phenyl)urea (Final Product)

This final step constructs the urea linkage, a common pharmacophore in P2Y1 antagonists.

  • Materials:

    • 3-Amino-2-(substituted-phenoxy)pyridine (1.0 eq)

    • Substituted Phenyl Isocyanate (e.g., 4-(trifluoromethoxy)phenyl isocyanate) (1.0-1.1 eq)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the 3-amino-2-(substituted-phenoxy)pyridine (1.0 eq) in dichloromethane.

    • To this solution, add the substituted phenyl isocyanate (1.0-1.1 eq) dropwise at room temperature.

    • Stir the reaction at room temperature for 1-3 hours. The reaction is typically rapid, and the product may precipitate out of the solution.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, if a precipitate has formed, collect the solid by filtration. Wash the solid with a small amount of cold DCM or diethyl ether and dry under vacuum.

    • If no precipitate forms, concentrate the reaction mixture and purify the residue by flash column chromatography or recrystallization to obtain the final pure product.

  • Expertise & Causality:

    • Reactivity: The reaction between a primary amine and an isocyanate is highly efficient and generally does not require a catalyst or heating. The nucleophilic amine attacks the electrophilic carbon of the isocyanate.

    • Stoichiometry: A slight excess of the isocyanate can be used to ensure complete consumption of the valuable amine intermediate. However, a large excess should be avoided to simplify purification.

Data Presentation: Characterization of a Representative Compound

For the representative compound 1-(2-(2-tert-butylphenoxy)pyridin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea (Compound 16 from Norman et al., 2013[6][7]), the expected characterization data would be as follows:

ParameterValue
Molecular Formula C₂₃H₂₂F₃N₃O₃
Molecular Weight 457.44 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.15 (dd, J=4.8, 1.6 Hz, 1H), 8.05 (dd, J=8.0, 1.6 Hz, 1H), 7.45-7.35 (m, 4H), 7.20-7.10 (m, 4H), 6.95 (dd, J=8.0, 4.8 Hz, 1H), 6.85 (s, 1H), 1.30 (s, 9H). (Note: NMR shifts are illustrative and should be confirmed experimentally)
Mass Spec (ESI+) m/z: 458.17 [M+H]⁺

Biological Evaluation: Assessing P2Y1 Antagonist Activity

The primary method for evaluating the potency of newly synthesized P2Y1 antagonists is through an in vitro calcium mobilization assay in a cell line stably expressing the human P2Y1 receptor.

Protocol 4: In Vitro Calcium Mobilization Assay
  • Cell Line: 1321N1 human astrocytoma cells stably transfected with the human P2Y1 receptor.[1]

  • Materials:

    • P2Y1-1321N1 cells

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

    • Pluronic F-127

    • P2Y1 agonist (e.g., 2-MeSADP)

    • Synthesized antagonist compounds

    • Microplate reader with fluorescence detection and automated injection capabilities (e.g., FLIPR, FlexStation)

  • Procedure:

    • Cell Plating: Plate P2Y1-1321N1 cells in black-walled, clear-bottom 96- or 384-well microplates and grow to confluence.

    • Dye Loading: On the day of the assay, remove the culture medium and load the cells with the Fluo-4 AM dye solution (prepared in assay buffer with Pluronic F-127) for 1 hour at 37°C.

    • Compound Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of the synthesized antagonist compounds (or vehicle control) to the wells and incubate for 15-30 minutes at room temperature.

    • Agonist Stimulation & Data Acquisition: Place the plate in the microplate reader. Record a baseline fluorescence reading. Inject the P2Y1 agonist (e.g., 2-MeSADP at an EC₈₀ concentration) into the wells and immediately begin recording the change in fluorescence intensity over time.

    • Data Analysis:

      • The increase in fluorescence corresponds to the increase in intracellular Ca²⁺ concentration.

      • Determine the peak fluorescence response for each well.

      • Normalize the data to the vehicle control (100% activity) and a no-agonist control (0% activity).

      • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

      • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each antagonist.

Compound IDP2Y1 IC₅₀ (nM)P2Y12 IC₅₀ (µM)Selectivity (Fold)
Compound A 15> 50> 3300
Compound B 75> 70> 930
MRS2500 (Ref) 0.95> 10> 10500
(Data is illustrative. MRS2500 is a known potent P2Y1 antagonist)[10]

Conclusion

The synthetic route via the 3-nitro-2-phenoxypyridine intermediate provides a robust and flexible platform for the discovery of novel P2Y1 receptor antagonists. The modularity of the synthesis allows for extensive SAR exploration, leading to the identification of compounds with high potency and selectivity. The protocols detailed herein offer a comprehensive guide for the chemical synthesis and subsequent biological characterization of this important class of therapeutic agents. By understanding the rationale behind each step—from the choice of solvent in the SNAr reaction to the specific cell-based assay for functional evaluation—researchers can confidently advance their drug discovery programs targeting the P2Y1 receptor.

References

  • Development of Selective High Affinity Antagonists, Agonists, and Radioligands for the P2Y1 Receptor - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • P2Y1 receptor signaling is controlled by interaction with the PDZ scaffold NHERF-2 | PNAS. (n.d.). Proceedings of the National Academy of Sciences. [Link]

  • Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • P2Y Purinergic Receptor Signaling Pathway - GeneGlobe. (n.d.). QIAGEN. [Link]

  • Coupling of P2Y receptors to G proteins and other signaling pathways - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • P2Y1 receptor antagonists as novel antithrombotic agents - PubMed. (2008). National Center for Biotechnology Information. [Link]

  • P2Y1 RECEPTOR SIGNALING INFLUENCES EPITHELIAL RESPONSE TO INTESTINAL INFLAMMATION | Inflammatory Bowel Diseases | Oxford Academic. (2024). Oxford Academic. [Link]

  • P2Y1R Inhibitors - Alzheimer's Drug Discovery Foundation. (2020). Alzheimer's Drug Discovery Foundation. [Link]

  • P2Y1 and P2Y13 purinergic receptors mediate Ca2+ signaling and proliferative responses in pulmonary artery vasa vasorum endothelial cells - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • P2Y1 Antagonists: Combining Receptor-Based Modeling and QSAR for a Quantitative Prediction of the Biological Activity Based on Consensus Scoring | Journal of Medicinal Chemistry - ACS Publications. (2007). American Chemical Society Publications. [Link]

  • Discovery of 2-(Phenoxypyridine)-3-phenylureas as Small Molecule P2Y1 Antagonists | Journal of Medicinal Chemistry - ACS Publications. (2013). American Chemical Society Publications. [Link]

  • Discovery of 2-(phenoxypyridine)-3-phenylureas as small molecule P2Y1 antagonists - PubMed. (2013). National Center for Biotechnology Information. [Link]

  • Synthesis, structure-activity relationships and biological evaluation of benzimidazole derived sulfonylurea analogues as a new class of antagonists of P2Y1 receptor - PMC. (2023). National Center for Biotechnology Information. [Link]

  • Discovery and Synthesis of a Novel and Selective Drug-Like P2X1 Antagonist. (2025). ResearchGate. [Link]

  • 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - MDPI. (2023). MDPI. [Link]

  • Drug-like Antagonists of P2Y Receptor Subtypes: An Update - ACS Publications. (2025). American Chemical Society Publications. [Link]

  • Agonists and antagonists for P2 receptors - PMC - NIH. (2015). National Center for Biotechnology Information. [Link]

Sources

Method

Application Note: Derivatization of 3-Nitro-2-phenoxypyridine for High-Throughput Biological Screening

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Focus: Scaffold Derivatization, Library Generation, and Phenotypic/Target-Based Screening Preparation Introduction and Strategic R...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Focus: Scaffold Derivatization, Library Generation, and Phenotypic/Target-Based Screening Preparation

Introduction and Strategic Rationale

The 2-phenoxypyridine architecture is a privileged structural motif in modern drug discovery, acting as a versatile bioisostere for diaryl ethers[1]. Its unique electronic distribution and conformational geometry have been successfully leveraged in the development of diverse therapeutics, including c-Met kinase inhibitors[2] and small-molecule P2Y1 receptor antagonists[3].

Within this chemical space, 3-Nitro-2-phenoxypyridine (CAS: 76893-44-2)[4] serves as a highly modular building block. The presence of the nitro group at the 3-position provides a masked amine handle. By chemoselectively reducing the nitro group to an amine, researchers can unlock a nucleophilic site primed for divergent derivatization—such as the formation of amides, ureas, and sulfonamides. This application note details a field-proven, self-validating workflow for the reduction and subsequent parallel derivatization of 3-nitro-2-phenoxypyridine to generate high-quality compound libraries for biological screening.

Causality in Synthetic Strategy

The choice of reagents in this workflow is dictated by the need to preserve the integrity of the phenoxy ether linkage and any potential halogen substituents on the aromatic rings. While classical reductions of nitropyridines often employ harsh dissolving metal conditions (e.g., Fe/HCl or Zn/HCl)[5][6], these can lead to ether cleavage or unwanted dechlorination/debromination. To circumvent this, our protocol utilizes a mild Zinc/Ammonium Chloride (Zn/NH 4​ Cl) reduction[3]. This provides near-quantitative conversion to the 3-aminopyridine while maintaining strict chemoselectivity, ensuring the downstream library is free of des-halogenated impurities that could confound structure-activity relationship (SAR) data.

Experimental Workflow & Pathway Visualization

The transition from a raw building block to a biologically active screening hit requires a tightly controlled sequence of synthesis, purification, and assay formatting.

Workflow A 3-Nitro-2-phenoxypyridine (Starting Scaffold) B Chemoselective Reduction (Zn/NH4Cl) A->B C 3-Amino-2-phenoxypyridine (Key Intermediate) B->C D Parallel Derivatization (Acylation/Urea Formation) C->D E Purification & QC (Prep-HPLC / LC-MS) D->E F Biological Screening (HTS / Phenotypic) E->F

Fig 1: Step-by-step synthetic and screening workflow for 3-Nitro-2-phenoxypyridine derivatization.

When these derivatives are introduced into biological assays, they frequently act as receptor antagonists or kinase inhibitors. For instance, 2-(phenoxypyridine)-3-phenylurea derivatives have been identified as potent inhibitors of the P2Y1 receptor, blocking ADP-driven platelet activation[3].

Pathway Ligand Phenoxypyridine Derivative (Antagonist) Receptor P2Y1 Receptor (GPCR) Ligand->Receptor Blocks Gq Gq Protein Alpha Receptor->Gq Activates (Normally) PLC Phospholipase C-β Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Response Platelet Aggregation (Inhibited) Ca2->Response

Fig 2: Mechanism of action for phenoxypyridine-derived P2Y1 antagonists in platelet aggregation.

Detailed Experimental Protocols

These protocols are designed as self-validating systems. In-process controls (IPCs) via LC-MS are mandated to ensure reaction completion before proceeding to the next step, preventing the amplification of errors in parallel library synthesis.

Protocol A: Chemoselective Reduction to 3-Amino-2-phenoxypyridine

Objective: Convert 3-nitro-2-phenoxypyridine to the corresponding amine without cleaving the ether linkage or reducing potential aryl halides.

Materials:

  • 3-Nitro-2-phenoxypyridine (1.0 eq, 10 mmol)

  • Zinc dust (<10 μm, 10.0 eq, 100 mmol)

  • Ammonium chloride (NH 4​ Cl) (10.0 eq, 100 mmol)

  • Methanol / Water (4:1 v/v, 50 mL)

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask, dissolve 3-nitro-2-phenoxypyridine in 40 mL of methanol.

  • Buffer Addition: Add 10 mL of an aqueous solution containing the dissolved NH 4​ Cl. Stir vigorously at room temperature (20–25 °C).

  • Controlled Reduction: Add the Zinc dust in three equal portions over 15 minutes. Caution: The reaction is moderately exothermic. Maintain the internal temperature below 40 °C using a water bath if necessary.

  • In-Process Control (IPC): After 2 hours, sample 10 μL of the reaction mixture, dilute in 1 mL of Acetonitrile, filter, and analyze via LC-MS. The target mass should shift from [M+H] + 217.0 (nitro) to [M+H] + 187.1 (amine).

  • Workup: Once complete, filter the heterogeneous mixture through a pad of Celite to remove zinc salts. Wash the filter cake with excess ethyl acetate (100 mL).

  • Extraction: Concentrate the filtrate under reduced pressure to remove methanol. Extract the aqueous residue with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate to yield the crude 3-amino-2-phenoxypyridine.

Protocol B: Parallel Derivatization (Urea Library Generation)

Objective: Generate a focused library of 1-(2-phenoxypyridin-3-yl)-3-arylureas for biological screening[3].

Materials:

  • 3-Amino-2-phenoxypyridine (0.1 mmol per well)

  • Diverse Aryl Isocyanates (1.1 eq, 0.11 mmol)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (1 mL per well)

  • Triethylamine (TEA) (1.5 eq, 0.15 mmol)

Step-by-Step Procedure:

  • Formatting: Dispense 0.1 mmol of 3-amino-2-phenoxypyridine into each well of a 96-well deep-well glass reactor block.

  • Solvation: Add 1 mL of anhydrous DCM and 21 μL of TEA to each well.

  • Coupling: Using a multi-channel pipette or automated liquid handler, dispense 1.1 eq of the respective aryl isocyanate into the designated wells.

  • Incubation: Seal the reactor block and agitate on an orbital shaker at room temperature for 12 hours.

  • Scavenging (Self-Validation): To ensure no unreacted isocyanate remains (which could cause false positives in biological assays), add 50 mg of polymer-supported trisamine scavenger resin to each well. Shake for an additional 2 hours.

  • Filtration & Concentration: Filter the contents of the block into a collection plate and remove the solvent using a centrifugal evaporator (e.g., Genevac).

Quantitative Data Presentation

Following parallel synthesis, the crude compounds must be purified via preparative HPLC and analyzed for purity and identity. High-throughput screening requires >95% purity to ensure that observed biological activity is attributed to the parent molecule and not a minor impurity.

Table 1: Analytical Summary of Representative 2-(Phenoxypyridine)-3-phenylurea Derivatives

Compound IDR-Group (Isocyanate derived)Yield (%)LC-MS [M+H] + (Calc.)LC-MS[M+H] + (Obs.)Purity (UV 254 nm)
PXP-001 Phenyl82306.12306.15>98%
PXP-002 4-Fluorophenyl79324.11324.1097%
PXP-003 3-Trifluoromethylphenyl85374.11374.14>99%
PXP-004 4-Methoxyphenyl74336.13336.1596%
PXP-005 3,4-Dichlorophenyl88374.04374.05>98%

Note: Yields represent isolated yields post-preparative HPLC. Purity was determined via reverse-phase UPLC using a water/acetonitrile gradient with 0.1% formic acid.

Biological Screening Preparation

To transition from chemical synthesis to biological evaluation, the purified library must be properly formatted.

  • Stock Preparation: Dissolve the purified compounds in 100% biological-grade DMSO to a standard concentration of 10 mM.

  • Acoustic Dispensing: Utilize an acoustic liquid handler (e.g., Echo 550) to transfer nanoliter volumes of the DMSO stocks directly into the assay plates. This minimizes DMSO concentration in the final assay (<0.5%), preventing solvent-induced cellular toxicity.

  • Assay Modalities:

    • Target-Based Screening: Evaluate against specific isolated targets such as c-Met kinase using time-resolved fluorescence energy transfer (TR-FRET) assays[2].

    • Phenotypic Screening: Evaluate in whole-cell models, such as human platelet-rich plasma to measure the inhibition of ADP-mediated platelet aggregation[3][7].

References

  • [5] 3-Aminopyridine - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • [3] Discovery of 2-(Phenoxypyridine)-3-phenylureas as Small Molecule P2Y1 Antagonists. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [2] Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors. PubMed. Available at: [Link]

  • [1] Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. MDPI. Available at:[Link]

  • [7] Phenotypic screening. Wikipedia. Available at: [Link]

Sources

Application

Application Note: Structure-Activity Relationship (SAR) Studies and Synthesis of 3-Nitro-2-phenoxypyridine Analogs for P2Y1 Receptor Antagonism

Executive Summary The 3-nitro-2-phenoxypyridine scaffold is a highly versatile and critical intermediate in modern medicinal chemistry. Its most prominent application is in the synthesis of 2-(phenoxypyridine)-3-phenylur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-nitro-2-phenoxypyridine scaffold is a highly versatile and critical intermediate in modern medicinal chemistry. Its most prominent application is in the synthesis of 2-(phenoxypyridine)-3-phenylureas , a class of small molecules identified as potent antagonists of the P2Y1 receptor [1]. For drug development professionals focused on cardiovascular and thromboembolic disorders, optimizing this chemotype offers a pathway to novel antithrombotic agents that match the efficacy of current standards of care while significantly reducing bleeding liabilities.

This application note details the mechanistic rationale, SAR insights, and self-validating synthetic protocols required to generate and evaluate 3-nitro-2-phenoxypyridine-derived libraries.

Mechanistic Rationale: Targeting the P2Y1 Receptor

Platelet activation and subsequent aggregation are primarily driven by extracellular adenosine diphosphate (ADP), which acts through two distinct G protein-coupled purinergic receptors (GPCRs): P2Y1 and P2Y12 .

While P2Y12 blockade (e.g., clopidogrel, ticagrelor) is a clinically established antithrombotic strategy, it is frequently associated with an increased risk of severe bleeding. Recent preclinical and clinical modeling suggests that inhibiting the P2Y1 receptor provides equivalent antithrombotic efficacy with a substantially wider safety margin regarding bleeding times [1, 2].

The 2-(phenoxypyridine)-3-phenylurea chemotype functions as a reversible, allosteric antagonist that binds to lipid-exposed sites on the P2Y1 receptor, preventing the Gq-coupled intracellular calcium release necessary for platelet shape change and aggregation [2].

G ADP ADP (Agonist) P2Y1 P2Y1 Receptor (GPCR) ADP->P2Y1 Activates Antagonist P2Y1 Antagonist (Urea Analog) Antagonist->P2Y1 Blocks (Ki < 100 nM) Gq Gq Protein P2Y1->Gq Couples to PLC Phospholipase C (PLC) Gq->PLC Stimulates Ca2 Intracellular Ca2+ Release PLC->Ca2 IP3 Generation Platelet Platelet Aggregation & Thrombosis Ca2->Platelet Triggers

P2Y1 receptor signaling pathway and intervention by urea-based antagonists.

SAR Insights: The 2-(Phenoxypyridine)-3-phenylurea Chemotype

High-throughput screening (HTS) initially identified a diaryl urea lead compound with good affinity for P2Y1 ( Ki​ = 75 nM) and excellent selectivity over P2Y12 ( Ki​ > 70 μ M) [1]. The modular nature of the 3-nitro-2-phenoxypyridine intermediate makes it exceptionally well-suited for parallel array synthesis to explore the SAR of both the phenoxypyridine core and the distal urea phenyl ring.

Key SAR Findings:
  • Urea Phenyl Ring Substitution: Monosubstitution is strictly required for optimal activity. Aliphatic substituents on this ring are poorly tolerated.

  • Steric Constraints: Substitution at the ortho position of the urea phenyl ring is highly sensitive to steric bulk. Small halogens (e.g., Fluorine) are tolerated, but larger atoms (e.g., Chlorine) cause steric clashes that abolish binding [1].

  • Phenoxy Ring Lipophilicity: Lipophilicity at the ortho position of the phenoxy ring (e.g., 2-tert-butyl or 2-CF 3​ ) is critical for anchoring the molecule in the lipid-exposed binding pocket of the GPCR [2]. Moving these substituents to the para position results in a near-total loss of activity.

Table 1: SAR Summary of Selected Analogs
CompoundPhenoxy SubstitutionUrea Phenyl SubstitutionP2Y1 Ki​ (nM)SAR Rationale / Observation
Lead 1 3-CF 3​ Unsubstituted75Baseline HTS hit.
6a 3-CF 3​ Unsubstituted~2253-fold drop in activity compared to Lead 1.
6b 3-CF 3​ ortho-Fluoro< 100Small halogens at the ortho position are tolerated.
6c 3-CF 3​ ortho-Chloro> 1000Larger ortho groups cause steric clashes.
11g 4-CF 3​ Unsubstituted> 1000Para-lipophilicity disrupts critical membrane interactions.
16 2-tert-butyl4-(Trifluoromethoxy)16Optimized lead; 68% in vivo thrombus weight reduction.

Data adapted from Chao et al., 2013 [1].

Experimental Workflows & Protocols

To efficiently map the SAR of this chemotype, a robust, four-step parallel synthesis workflow is employed. Every step is designed to maximize yield while preserving the integrity of diverse functional groups.

G SM 2-Chloro-3-nitropyridine + Substituted Phenol SNAr SNAr Reaction (DMF, 80 °C, Cs2CO3) SM->SNAr Int1 3-Nitro-2-phenoxypyridine Analogs SNAr->Int1 Reduction Nitro Reduction (Zn, NH4Cl, MeOH) Int1->Reduction Int2 3-Amino-2-phenoxypyridine Reduction->Int2 Isocyanate Isocyanate Formation (Diphosgene, Proton Sponge) Int2->Isocyanate Int3 Key Isocyanate Intermediate Isocyanate->Int3 ArrayArray ArrayArray Int3->ArrayArray Array Parallel Array Synthesis (96 Diverse Amines, THF, 60 °C) Final 2-(Phenoxypyridine)-3-phenylureas (P2Y1 Antagonist Library) ArrayArray->Final

Parallel array synthesis workflow for 2-(phenoxypyridine)-3-phenylurea analogs.

Protocol 1: Synthesis of 3-Nitro-2-phenoxypyridine via S N​ Ar

Objective: Couple highly substituted phenols to the pyridine core.

  • Charge a reaction vessel with 2-chloro-3-nitropyridine (1.0 eq) and the desired substituted phenol (e.g., 2-tert-butylphenol) (1.1 eq).

  • Add Cesium Carbonate (Cs 2​ CO 3​ ) (1.5 eq) and anhydrous DMF to achieve a 0.5 M concentration.

  • Stir the mixture at 80 °C for 14 hours under a nitrogen atmosphere.

  • Quench with water, extract with EtOAc, wash with brine, dry over Na 2​ SO 4​ , and concentrate. Purify via flash chromatography.

  • Causality & Expertise: The strong electron-withdrawing nature of the 3-nitro group drastically lowers the electron density at the C2 position, activating it for Nucleophilic Aromatic Substitution (S N​ Ar). Cs 2​ CO 3​ is specifically chosen over stronger bases (like NaH) because it is mild enough to prevent side reactions but effective enough to deprotonate sterically hindered phenols. DMF solvates the cesium cation, leaving a highly reactive "naked" phenoxide anion [1].

Protocol 2: Chemoselective Nitro Reduction

Objective: Reduce the 3-nitro group to an amine without altering other functional groups.

  • Dissolve the 3-nitro-2-phenoxypyridine analog (1.0 eq) in Methanol (0.2 M).

  • Add Ammonium Chloride (NH 4​ Cl) (5.0 eq) followed by Zinc dust (10.0 eq) in portions to control the exothermic reaction.

  • Stir at room temperature for 2–4 hours until complete consumption of the starting material (monitor via LC-MS).

  • Filter through a pad of Celite to remove zinc salts, concentrate the filtrate, and partition between EtOAc and saturated NaHCO 3​ .

  • Causality & Expertise: While catalytic hydrogenation (Pd/C, H 2​ ) is the industry standard for nitro reduction, the Zn/NH 4​ Cl system is deliberately selected here. It prevents the unwanted hydrodehalogenation of halogen-substituted aryl rings (e.g., ortho-fluorophenol derivatives) present in the SAR library, ensuring the structural integrity of the compounds is maintained [1].

Protocol 3: Isocyanate Formation & Parallel Array Synthesis

Objective: Generate the urea linkage utilizing a 96-well parallel format.

  • Isocyanate Generation: Dissolve the 3-amino-2-phenoxypyridine intermediate in anhydrous CH 2​ Cl 2​ at 0 °C. Add Proton Sponge ( N,N,N′,N′ -tetramethylnaphthalene-1,8-diamine) (2.0 eq) followed by diphosgene (0.6 eq). Stir for 1 hour.

  • Array Distribution: Purify the isocyanate via short silica gel chromatography. Distribute the stable isocyanate into 96 reaction vessels.

  • Urea Formation: Add 96 diverse substituted anilines/amines (1.1 eq) in THF. Heat the array to 60 °C for 12 hours.

  • Causality & Expertise: The reaction of the amine with diphosgene generates HCl, which can degrade the sensitive isocyanate intermediate. Proton Sponge is utilized because it is an exceptionally strong base but highly sterically hindered; it acts exclusively as an acid scavenger without acting as a competing nucleophile[1].

Protocol 4: P2Y1 Receptor Binding Assay (Validation)

Objective: Quantify the binding affinity ( Ki​ ) of the synthesized analogs.

Prepare human P2Y1 receptor membranes and incubate with the synthesized urea analogs in the presence of the radioligand[ β

33 P]-2-methylthioadenosine diphosphate.
  • Filter the assay mixture through glass fiber filters to separate bound from free radioligand.

  • Measure the retained radioactivity using a scintillation counter to calculate IC 50​ and subsequent Ki​ values.

    • Causality & Expertise: Utilizing a radiolabeled ADP analog ensures that the assay directly measures competitive displacement at the orthosteric/allosteric interface, providing a highly accurate reflection of the compound's target engagement prior to in vivo thrombosis modeling [1, 2].

    References

    • Chao, H.-G., Turdi, H., Herpin, T. F., Roberge, J. Y., Liu, Y., Schnur, D. M., Poss, M. A., et al. (2013). "Discovery of 2-(Phenoxypyridine)-3-phenylureas as Small Molecule P2Y1 Antagonists." Journal of Medicinal Chemistry, 56(4), 1704–1714. Available at:[Link]

    • Cresset Group. (2023). "Free Energy Perturbations (FEP) on membrane targets: capturing lipid exposed binding in the P2Y1 GPCR complex." Cresset Group Application Notes. Available at:[Link]

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Synthesis of 3-Nitro-2-phenoxypyridine

    This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Nitro-2-phenoxypyridine. Here, we provide in-depth troubleshooting guides, frequentl...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Nitro-2-phenoxypyridine. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your target compound. Our guidance is grounded in established reaction mechanisms and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.

    Core Principles: Understanding the Nucleophilic Aromatic Substitution (SNAr) Reaction

    The synthesis of 3-Nitro-2-phenoxypyridine is primarily achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction involves the displacement of a halide (typically chloride) from an activated aromatic ring by a nucleophile (a phenoxide).

    The pyridine ring itself is electron-deficient, which makes it susceptible to nucleophilic attack. This reactivity is significantly enhanced by the presence of a strong electron-withdrawing group (EWG), such as the nitro group (-NO2), positioned ortho or para to the leaving group (the chlorine atom at the 2-position).[1][2][3] The EWG stabilizes the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction.[1][2]

    The reaction proceeds via a two-step addition-elimination mechanism:

    • Addition of the Nucleophile: The phenoxide ion attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This is typically the rate-determining step.[1][4]

    • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion.

    Reaction Mechanism: SNAr Synthesis of 3-Nitro-2-phenoxypyridine

    Caption: The addition-elimination mechanism for the synthesis of 3-Nitro-2-phenoxypyridine.

    Standard Experimental Protocol

    This protocol is a general guideline for the synthesis of 3-Nitro-2-phenoxypyridine. Optimization may be required for specific substituted phenols or on a different scale.

    Materials:

    • 2-Chloro-3-nitropyridine

    • Phenol (or a substituted phenol)

    • Potassium Carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl Acetate (EtOAc)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

    Procedure:

    • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-3-nitropyridine (1.0 eq), phenol (1.1 eq), and potassium carbonate (1.5 eq).

    • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-chloro-3-nitropyridine.

    • Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring.[5]

    • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

    • Work-up:

      • Cool the reaction mixture to room temperature.

      • Pour the mixture into a separatory funnel containing water.

      • Extract the aqueous layer three times with ethyl acetate.

      • Combine the organic layers and wash them twice with water and once with brine to remove residual DMF.[6][7]

    • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

    Troubleshooting Guide and FAQs

    This section addresses common issues encountered during the synthesis of 3-Nitro-2-phenoxypyridine in a question-and-answer format.

    Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

    A1: Low yields in this SNAr reaction can stem from several factors. A systematic approach to troubleshooting is recommended:

    • Purity and Stoichiometry of Reactants: Ensure your starting materials, especially the 2-chloro-3-nitropyridine and the phenol, are pure. Impurities can lead to side reactions. Verify the stoichiometry; a slight excess of the phenol (1.1-1.2 eq) is often beneficial.

    • Inefficient Deprotonation of Phenol: The reaction requires the formation of the phenoxide ion, which is a much stronger nucleophile than phenol itself. If the base is weak or not present in sufficient excess, the concentration of the active nucleophile will be low.

      • Solution: Ensure you are using at least 1.5 equivalents of a suitable base like anhydrous potassium carbonate.[8] For less acidic phenols, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) might be necessary, though these require stricter anhydrous conditions.[9]

    • Presence of Water: Water can compete with the phenoxide as a nucleophile, leading to the formation of 3-nitro-2-hydroxypyridine as a byproduct. It can also hydrolyze the starting material.

      • Solution: Use anhydrous solvents and reagents. Dry your glassware thoroughly and run the reaction under an inert atmosphere (nitrogen or argon).

    • Suboptimal Reaction Temperature: The reaction typically requires heating to overcome the activation energy barrier.

      • Solution: If the reaction is sluggish at 80 °C, consider incrementally increasing the temperature to 100-120 °C while monitoring for any signs of decomposition.[9]

    Q2: The reaction appears to stall and does not go to completion, even after an extended reaction time. What could be the cause?

    A2: An incomplete reaction, as indicated by the persistence of the 2-chloro-3-nitropyridine starting material on a TLC plate, can be due to:

    • Insufficient Base: The base can be consumed by acidic impurities or react with the solvent over time.

      • Solution: Add an additional portion of the base to the reaction mixture.

    • Decomposition of Reactants or Product: At elevated temperatures, the starting materials or the product might slowly decompose.

      • Solution: Monitor the reaction for the appearance of new, unidentified spots on the TLC plate. If decomposition is suspected, running the reaction at a slightly lower temperature for a longer duration might be beneficial.

    • Reversibility: While generally not a major issue for this reaction, ensure that the reaction conditions are driving the equilibrium towards the product. The removal of the chloride salt as it precipitates can sometimes help.

    Q3: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

    A3: The most common side products in this synthesis are:

    • 3-Nitro-2-hydroxypyridine: This forms when water is present in the reaction mixture and acts as a nucleophile.

      • Solution: As mentioned in Q1, ensure strict anhydrous conditions.

    • Products of Reaction with the Solvent: DMF can decompose at high temperatures, especially in the presence of a strong base, to generate dimethylamine, which can then act as a nucleophile to form 2-(dimethylamino)-3-nitropyridine.[10]

      • Solution: Avoid excessively high temperatures (above 120-130 °C). If this is a persistent issue, consider switching to an alternative polar aprotic solvent like DMSO or NMP.[9]

    • Di-substitution or Polymerization: While less common for this specific reaction, highly activated starting materials or overly harsh conditions can sometimes lead to further reactions.

      • Solution: Use a stoichiometric amount of the nucleophile and avoid excessively high temperatures.

    Q4: I'm having difficulty with the work-up and purification. How can I effectively remove DMF and purify my product?

    A4: DMF has a high boiling point, making its removal by rotary evaporation challenging.

    • Efficient DMF Removal:

      • Aqueous Washes: The most common method is to wash the ethyl acetate extract multiple times with water or brine.[6][7] A 5% aqueous solution of lithium chloride (LiCl) can also be very effective at pulling DMF into the aqueous layer.[7]

      • Azeotropic Removal: For stubborn traces of DMF, co-evaporation with a higher-boiling non-polar solvent like heptane or toluene under reduced pressure can be effective.

    • Purification Challenges:

      • If the product co-elutes with impurities during column chromatography, try a different solvent system. A switch from a hexane/ethyl acetate system to a dichloromethane/methanol system, or vice versa, can alter the elution profile.

      • If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an effective purification method.

    Optimization Strategies

    The yield of 3-Nitro-2-phenoxypyridine is sensitive to several reaction parameters. The following table summarizes their impact and provides recommendations for optimization.

    ParameterEffect on ReactionRecommendations
    Base The choice and amount of base are critical for deprotonating the phenol to its more nucleophilic phenoxide form.Use 1.5-2.0 equivalents of anhydrous K₂CO₃ for standard phenols. For less acidic phenols, consider stronger bases like NaH or t-BuOK, but ensure strict anhydrous conditions.[9][11]
    Solvent Polar aprotic solvents are essential to solvate the cation of the base, leaving a more "naked" and reactive nucleophile.DMF and DMSO are excellent choices.[9] If side reactions with the solvent are an issue, consider NMP or sulfolane.
    Temperature The reaction rate is highly dependent on temperature.Start at 80-90 °C. If the reaction is slow, incrementally increase the temperature to 100-120 °C. Monitor for decomposition at higher temperatures.[9]
    Concentration Reaction kinetics can be influenced by the concentration of the reactants.A concentration of 0.5-1.0 M with respect to the limiting reagent is a good starting point.
    Leaving Group The nature of the leaving group on the pyridine ring affects the rate of the elimination step.For SNAr reactions, the reactivity order is typically F > Cl > Br > I.[9][12] 2-Chloro-3-nitropyridine is a common and effective substrate.

    Experimental Workflow Visualization

    experimental_workflow setup 1. Reaction Setup (Reactants, Base, Inert Atmosphere) solvent 2. Add Anhydrous DMF setup->solvent heat 3. Heat to 80-90 °C solvent->heat monitor 4. Monitor by TLC/LC-MS heat->monitor workup 5. Aqueous Work-up (Water, EtOAc Extraction) monitor->workup wash 6. Wash with Brine (Removes DMF) workup->wash dry 7. Dry Organic Layer (Na₂SO₄ or MgSO₄) wash->dry concentrate 8. Concentrate (Rotary Evaporator) dry->concentrate purify 9. Purify (Column Chromatography) concentrate->purify product Pure 3-Nitro-2-phenoxypyridine purify->product

    Caption: A typical experimental workflow for the synthesis of 3-Nitro-2-phenoxypyridine.

    References

    • Isley, N. A., Linstadt, R. T. H., Kelly, S. M., Gallou, F., & Lipshutz, B. H. (2015). Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis. Angewandte Chemie International Edition, 54(45), 13417-13420*. [Link]

    • ChemConnections. (n.d.). Nucleophilic Aromatic Substitution Aryl Halides & Benzyne. [Link]

    • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

    • Tanaka, Y., et al. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 37(9), 1797-800. [Link]

    • Anonymous. (n.d.). Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. [Link]

    • Lipshutz, B. H., et al. (2025, December 8). Aqueous SNAr Reactions without a Surfactant: A Scalable Method That Uses Only Water from Start to Finish. Organic Process Research & Development. [Link]

    • Mondal, R., et al. (2014). Recent Applications of Potassium Carbonate in Organic Synthesis. Organic Preparations and Procedures International, 46, 391-434. [Link]

    • Shobe, D. (2021, March 24). What happens to phenol when it reacts with K2CO3 catalyzed by CH3Br? Quora. [Link]

    • Not Voodoo. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]

    • Anonymous. (n.d.). Regioselective Aromatic Nucleophilic Substitution in N-Aryl-2-nitrosoanilines with Oxygen and Nitrogen Nucleophiles. Who we serve. [Link]

    • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

    • Anonymous. (n.d.). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC. [Link]

    • University of Rochester, Department of Chemistry. (n.d.). About Workup. [Link]

    • Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine.... [Link]

    • Sci-Hub. (n.d.). ChemInform Abstract: Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis. [Link]

    • Common Organic Chemistry. (n.d.). SNAr (Br) - Aromatic Alcohols. [Link]

    • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

    • The Royal Society of Chemistry. (n.d.). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. [Link]

    • ACS Publications. (2024, December 17). SNAr Reactions Using Continuous Plug Flow...in Aqueous Biphasic Media. [Link]

    • ResearchGate. (n.d.). Structure of Potassium Carbonate Complexes with Phenols and Thiophenols in Aproyic Dipolar Solvents. [Link]

    • ResearchGate. (2025, November 18). DMF: how to remove it from reaction mixture?. [Link]

    • Anonymous. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. The Royal Society of Chemistry. [Link]

    • OSTI.gov. (n.d.). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. [Link]

    • PMC. (n.d.). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. [Link]

    • PMC. (n.d.). Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis. [Link]

    • ACS Publications. (n.d.). Discovery of 2-(Phenoxypyridine)-3-phenylureas as Small Molecule P2Y1 Antagonists. [Link]

    • Anonymous. (n.d.). Synthesis and Functionalization of 3-Nitropyridines. University of Oslo. [Link]

    • Zhang, Y., et al. (2011, December 1). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7043-7047. [Link]

    • Galons, H. (1991). Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Heterocycles. [Link]

    • Chemistry LibreTexts. (2021, December 27). 6.2: Preparation of Phenols- Nucleophilic Aromatic Substitution. [Link]

    • Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

    • PMC. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. [Link]

    • MDPI. (2023, February 6). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. [Link]

    • Google Patents. (n.d.).
    • ACS Publications. (2015, July 8). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]

    • Organic Syntheses. (n.d.). 2,3-diaminopyridine. [Link]

    • Wikipedia. (n.d.). 2-Chloropyridine. [Link]

    • RSC Publishing. (2021, January 15). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. [Link]

    Sources

    Optimization

    Technical Support Center: Troubleshooting the Synthesis of 3-Nitro-2-phenoxypyridine

    Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic pitfalls and side reactions encountered during the synthesis of 3-nitro-...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic pitfalls and side reactions encountered during the synthesis of 3-nitro-2-phenoxypyridine.

    The core transformation relies on a Nucleophilic Aromatic Substitution (S_NAr). The electron-deficient pyridine ring, coupled with the strong electron-withdrawing nature of the nitro group at the 3-position, makes 2-chloro-3-nitropyridine highly reactive toward nucleophiles[1]. The reaction is facilitated by the pyridine nitrogen's ability to stabilize the negative charge in the intermediate Meisenheimer complex[1]. However, this extreme electrophilicity also makes the substrate highly susceptible to competitive side reactions if the microenvironment (solvent, base, moisture) is not rigorously controlled.

    Mechanistic Overview & Reaction Pathways

    SNAr_Pathways A 2-Chloro-3-nitropyridine (Electrophile) C Meisenheimer Complex (Intermediate) A->C + Phenoxide F 2-(Dimethylamino)-3-nitropyridine (Side Product) A->F SNAr with HNMe2 H 3-Nitro-2-pyridone (Side Product) A->H Hydrolysis B Phenoxide Ion (Nucleophile) B->C D 3-Nitro-2-phenoxypyridine (Target Product) C->D - Cl⁻ (Fast) E Dimethylamine (from DMF degradation) E->F G Hydroxide / H2O (Trace Moisture) G->H

    Fig 1: S_NAr mechanism for 3-nitro-2-phenoxypyridine synthesis and competing side reactions.

    Troubleshooting Guides & FAQs

    Q1: My product is heavily contaminated with 2-(dimethylamino)-3-nitropyridine. Where is this coming from?

    • Causality: While reacting phenol with 2-chloro-3-nitropyridine in DMF at 80 °C is a historically standard protocol[2], DMF is not entirely inert. At elevated temperatures in the presence of basic phenoxide or unreacted carbonates, DMF undergoes base-catalyzed thermal degradation to yield dimethylamine and carbon monoxide. Dimethylamine is a highly unhindered, potent secondary amine nucleophile that rapidly outcompetes phenoxide for the electrophilic 2-chloro-3-nitropyridine, leading to the dimethylamino side product.

    • Resolution: Switch your solvent system. Pre-forming the phenoxide with sodium hydride in a non-amide solvent like tetrahydrofuran (THF) or diglyme completely bypasses this degradation pathway[3].

    Q2: I am isolating a highly polar, UV-active byproduct identified as 3-nitro-2-pyridone. What went wrong?

    • Causality: 3-Nitro-2-pyridone is the stable tautomer of 2-hydroxy-3-nitropyridine. This forms when hydroxide acts as the nucleophile. Hydroxide is generated when adventitious water reacts with your base (e.g., K₂CO₃ or NaH). Because the 2-position of 3-nitropyridine is exceptionally activated[1], even trace amounts of moisture will lead to rapid hydrolysis of the starting material.

    • Resolution: Ensure strictly anhydrous conditions. Oven-dry all glassware, use anhydrous solvents packed under argon, and ensure your phenol is dry.

    Q3: The reaction mixture turned pitch black, and the isolated yield is poor. Is the product decomposing?

    • Causality: Phenoxide ions are highly susceptible to air oxidation, forming intensely colored quinone-like polymeric byproducts. Additionally, the nitroaromatic core is a strong electron acceptor. In the presence of electron-rich phenoxides and light/heat, Single-Electron Transfer (SET) side reactions can occur, leading to radical-mediated degradation.

    • Resolution: Degas your solvent by sparging with argon for 15 minutes prior to base addition. Run the entire workflow under a strict inert atmosphere and avoid heating above 65 °C.

    Q4: I am experiencing clogging and solid handling issues when scaling up this S_NAr reaction. How can I fix this?

    • Causality: S_NAr reactions generate stoichiometric amounts of inorganic salts (e.g., NaCl or KCl) which precipitate out of organic solvents like THF or DMF, causing severe clogging, especially in continuous flow setups or during scale-up agitation.

    • Resolution: Consider utilizing ionic liquid-forming bases or specialized continuous flow protocols designed to keep the generated salts in a fluid state, which has been shown to overcome solid handling issues in S_NAr substitutions[4].

    Quantitative Analysis of Reaction Conditions

    To illustrate the causality of parameter selection, the following table summarizes the impact of different reaction environments on the distribution of the target product versus common side reactions.

    SolventBaseTemp (°C)Time (h)Target Yield (%)Hydrolysis Byproduct (%)Amine Byproduct (%)
    DMFK₂CO₃801265%5%15%
    DMFNaH25482%2%0%
    THF (Anhydrous)NaH65694% <1% 0%
    THF (Wet, 2% H₂O)NaH65640%45%0%

    Data reflects representative reaction profiles demonstrating the suppression of side reactions via solvent and moisture control.

    Validated Experimental Workflow

    Exp_Workflow Step1 1. Base Prep NaH in THF (0°C) Step2 2. Deprotonation Add Phenol (H2↑) Step1->Step2 Step3 3. Electrophile Add Pyridine Core Step2->Step3 Step4 4. SNAr Reaction Heat to 60°C (4-6h) Step3->Step4 Step5 5. Quench Sat. NH4Cl & Extract Step4->Step5 Step6 6. Purification Silica Chromatography Step5->Step6

    Fig 2: Validated step-by-step experimental workflow for optimized S_NAr synthesis.

    Detailed Protocol (THF/NaH Method): This protocol is engineered as a self-validating system to ensure maximum S_NAr efficiency while entirely eliminating DMF-degradation pathways[3].

    • Base Preparation: In an oven-dried, argon-purged Schlenk flask, suspend Sodium Hydride (60% dispersion in mineral oil, 1.1 equiv) in anhydrous THF (0.2 M). Cool the suspension to 0 °C using an ice bath.

    • Nucleophile Generation: Add a solution of Phenol (1.05 equiv) in anhydrous THF dropwise over 10 minutes.

      • Self-Validation Checkpoint: You must visually observe hydrogen gas (H₂) evolution. Stir at room temperature for 30 minutes until bubbling completely ceases. This confirms quantitative phenoxide formation and ensures no unreacted NaH remains to hydrolyze the electrophile.

    • Electrophile Addition: Cool the mixture back to 0 °C. Add 2-chloro-3-nitropyridine (1.0 equiv) portion-wise. The solution will typically undergo a color change (yellow to deep orange) as the Meisenheimer complex begins to form.

    • S_NAr Substitution: Warm the reaction to 60 °C and stir for 4–6 hours.

      • Self-Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 3:1). The highly UV-active starting material spot (R_f ~0.6) must completely disappear, replaced by a new, lower R_f spot.

    • Quench and Workup: Cool to room temperature. Carefully quench the reaction with saturated aqueous NH₄Cl.

      • Self-Validation Checkpoint: Check the pH of the aqueous phase; it should be ~6-7. This neutralizes any unreacted phenoxide, preventing late-stage ether cleavage during concentration. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M NaOH (to remove trace residual phenol), then brine.

    • Purification: Dry the organics over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography to afford pure 3-nitro-2-phenoxypyridine.

    References
    • Discovery of 2-(Phenoxypyridine)-3-phenylureas as Small Molecule P2Y1 Antagonists | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:[Link][2]

    • AU2003237386A1 - Ether substituted imidazopyridines - Google Patents Source: google.com URL:[3]

    • Overcoming solid handling issues in continuous flow substitution reactions through ionic liquid formation Source: rsc.org URL:[Link][4]

    Sources

    Troubleshooting

    Troubleshooting low yield in 3-Nitro-2-phenoxypyridine preparation

    An in-depth guide to navigating the complexities of the nucleophilic aromatic substitution (SNAr) for the synthesis of 3-Nitro-2-phenoxypyridine. This technical support center provides detailed troubleshooting advice and...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    An in-depth guide to navigating the complexities of the nucleophilic aromatic substitution (SNAr) for the synthesis of 3-Nitro-2-phenoxypyridine. This technical support center provides detailed troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their reaction yields and overcome common experimental hurdles.

    The preparation of 3-Nitro-2-phenoxypyridine from 2-chloro-3-nitropyridine and phenol is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The pyridine ring, particularly when substituted with a strong electron-withdrawing group like a nitro group (-NO₂), becomes electron-deficient and susceptible to attack by nucleophiles.[1][2][3] The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile (phenoxide) attacks the carbon atom bearing the leaving group (chloride), forming a resonance-stabilized intermediate known as a Meisenheimer complex.[4] The aromaticity of the ring is temporarily disrupted. In the second step, the leaving group departs, and the aromaticity of the pyridine ring is restored, yielding the final product.

    Troubleshooting_Workflow cluster_reagents Reagent Checks cluster_conditions Condition Checks cluster_workup Post-Reaction Checks start Low Yield of 3-Nitro-2-phenoxypyridine check_reagents Step 1: Verify Reagents start->check_reagents check_conditions Step 2: Evaluate Conditions start->check_conditions check_workup Step 3: Analyze Workup & Purification start->check_workup reagent_purity Purity of Starting Materials (NMR/GC-MS)? check_reagents->reagent_purity Purity reagent_anhydrous Are Base & Solvent Anhydrous? check_reagents->reagent_anhydrous Moisture reagent_atmosphere Was an Inert Atmosphere Used? check_reagents->reagent_atmosphere Atmosphere cond_base Is the Base Appropriate? (e.g., Cs2CO3) check_conditions->cond_base Base cond_temp Is Temperature Optimal? (80-120°C) check_conditions->cond_temp Temperature cond_time Was Reaction Monitored to Completion (TLC)? check_conditions->cond_time Monitoring workup_extraction Efficient Extraction of Product? check_workup->workup_extraction Extraction workup_purification Loss During Chromatography? check_workup->workup_purification Purification workup_decomp Product Decomposition? check_workup->workup_decomp Stability solution Implement Corrective Actions reagent_anhydrous->solution Dry reagents/solvent cond_temp->solution Optimize temperature cond_time->solution Use TLC monitoring

    Sources

    Optimization

    Technical Support Center: Purification of Crude 3-Nitro-2-phenoxypyridine

    This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 3-Nitro-2-phenoxypyridine. The following troublesho...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 3-Nitro-2-phenoxypyridine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental work, providing not only solutions but also the underlying scientific principles to empower your research.

    I. Understanding the Chemistry: Synthesis and Potential Impurities

    The synthesis of 3-Nitro-2-phenoxypyridine typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this process, 2-chloro-3-nitropyridine is treated with phenol in the presence of a base. The electron-withdrawing nitro group at the 3-position activates the 2-position of the pyridine ring towards nucleophilic attack by the phenoxide ion.

    A clear understanding of the reaction mechanism is crucial for anticipating potential impurities in your crude product.

    Diagram of the Synthetic Pathway and Common Impurities

    cluster_reactants Starting Materials cluster_reaction SNAr Reaction cluster_products Crude Product Mixture 2-chloro-3-nitropyridine 2-chloro-3-nitropyridine Reaction Base (e.g., K2CO3) Solvent (e.g., DMF) 2-chloro-3-nitropyridine->Reaction Phenol Phenol Phenol->Reaction 3-Nitro-2-phenoxypyridine Desired Product: 3-Nitro-2-phenoxypyridine Reaction->3-Nitro-2-phenoxypyridine Unreacted_SMs Unreacted Starting Materials: - 2-chloro-3-nitropyridine - Phenol Reaction->Unreacted_SMs Hydrolysis_Product Hydrolysis Byproduct: 2-hydroxy-3-nitropyridine Reaction->Hydrolysis_Product Solvent_Residue Residual Solvent & Base Reaction->Solvent_Residue

    Caption: Synthetic route to 3-Nitro-2-phenoxypyridine and common impurities.

    II. Troubleshooting Guide: Common Purification Challenges

    This section addresses specific problems you may encounter during the purification of 3-Nitro-2-phenoxypyridine.

    Problem Potential Cause Recommended Solution & Scientific Rationale
    Yellow/Brown Oily Residue Instead of Solid Crude Presence of residual high-boiling solvent (e.g., DMF).Solution: Perform a workup with water and a water-immiscible organic solvent like ethyl acetate. The desired product is significantly less polar than DMF and will partition into the organic layer, while DMF will be removed in the aqueous layer. Thoroughly dry the organic layer with a drying agent like anhydrous sodium sulfate before solvent removal.
    Product "Oils Out" During Recrystallization The boiling point of the solvent is higher than the melting point of the impure product. Significant impurities can also lower the melting point of the mixture.[1]Solution: 1. Re-heat the mixture to redissolve the oil. 2. Add a small amount of a co-solvent in which the compound is more soluble to reduce the overall boiling point of the solvent system. 3. Allow the solution to cool much more slowly to encourage crystal lattice formation over oiling. A Dewar flask or insulating the flask can be effective.[1]
    No Crystals Form Upon Cooling After Recrystallization The solution is not saturated (too much solvent was used), or the solution is supersaturated and requires nucleation.Solution: 1. For unsaturated solutions: Reduce the solvent volume by gentle heating or using a rotary evaporator and then allow it to cool again. 2. For supersaturated solutions: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, add a "seed crystal" of pure 3-Nitro-2-phenoxypyridine if available.
    Poor Separation on Silica Gel Column Chromatography Incorrect mobile phase polarity. Co-elution of impurities.Solution: 1. Optimize Mobile Phase: Use a less polar solvent system. A good starting point is a gradient of ethyl acetate in hexane (e.g., starting from 2% ethyl acetate and gradually increasing).[2] The less polar desired product should elute before the more polar impurities like 2-hydroxy-3-nitropyridine. 2. Dry Loading: For difficult separations, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. This often provides better resolution than loading the sample in a solvent.
    Product Appears Discolored After Purification Thermal degradation or presence of colored impurities. Nitropyridine derivatives can be sensitive to heat.[3]Solution: 1. Minimize Heat Exposure: Use a rotary evaporator with a water bath at a moderate temperature (e.g., 40-50 °C) for solvent removal. Avoid prolonged heating. 2. Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be sure to hot-filter the charcoal before allowing the solution to cool.

    III. Frequently Asked Questions (FAQs)

    Q1: How do I effectively monitor the progress of my purification?

    A1: Thin-Layer Chromatography (TLC) is an indispensable tool. For 3-Nitro-2-phenoxypyridine and its related impurities, a silica gel TLC plate developed in a mobile phase such as 20-30% ethyl acetate in hexane will provide good separation.

    • Visualization: The product and nitro-containing starting material are often UV-active and can be visualized under a UV lamp (254 nm). For enhanced visualization of nitro compounds, you can use a staining solution like stannous chloride followed by diazotization and coupling with β-naphthol, which produces colored spots.[4]

    Q2: What are the expected NMR chemical shifts for the product and key impurities?

    A2: Having reference NMR data is critical for confirming the identity and purity of your fractions.

    Compound Key 1H NMR Signals (approximate, in CDCl3)
    3-Nitro-2-phenoxypyridine Aromatic protons in distinct regions.
    2-chloro-3-nitropyridine Pyridine protons will be in the aromatic region.[5][6]
    Phenol Aromatic protons typically around 7-8 ppm, and a broad singlet for the hydroxyl proton between 4-7 ppm.[3][4]
    2-hydroxy-3-nitropyridine Aromatic protons and a hydroxyl proton signal.

    Note: The chemical shift of the phenol hydroxyl proton is concentration-dependent.[7][8] Adding a drop of D2O to the NMR tube will cause the hydroxyl proton signal to disappear, confirming its identity.[4]

    Q3: My purified product still shows impurities by HPLC. What should I do?

    A3: If standard column chromatography and recrystallization are insufficient, consider the following:

    • Optimize HPLC Purification: For challenging separations, preparative HPLC can be employed. A reversed-phase C18 column with a mobile phase gradient of acetonitrile in water is a good starting point for many nitroaromatic compounds.[9]

    • Re-evaluate the Reaction Workup: Ensure that the workup procedure is effectively removing as many impurities as possible before attempting purification. For example, a basic wash (e.g., with dilute sodium bicarbonate solution) can help remove unreacted phenol.

    Q4: Is 3-Nitro-2-phenoxypyridine stable to acidic or basic conditions during workup?

    A4: While generally stable, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to hydrolysis of the phenoxy group, regenerating 2-hydroxy-3-nitropyridine. It is advisable to use mild acidic and basic conditions during the workup and to avoid excessive heating.

    IV. Experimental Protocols

    Protocol 1: Purification by Flash Column Chromatography

    This protocol is designed for the purification of crude 3-Nitro-2-phenoxypyridine containing unreacted starting materials and the hydrolysis byproduct.

    Workflow for Column Chromatography Purification

    Start Crude Product Dissolve Dissolve in minimal dichloromethane Start->Dissolve Adsorb Adsorb onto silica gel (Dry Loading) Dissolve->Adsorb Load_Sample Load sample onto column Adsorb->Load_Sample Pack_Column Pack silica gel column with hexane Pack_Column->Load_Sample Elute_Nonpolar Elute with low polarity solvent (e.g., 2-5% EtOAc in Hexane) Collect fractions Load_Sample->Elute_Nonpolar Elute_Product Increase polarity (e.g., 10-20% EtOAc in Hexane) Collect fractions Elute_Nonpolar->Elute_Product TLC_Analysis Analyze fractions by TLC Elute_Nonpolar->TLC_Analysis Elute_Polar Further increase polarity (e.g., 30-50% EtOAc in Hexane) Collect fractions Elute_Product->Elute_Polar Elute_Product->TLC_Analysis Elute_Polar->TLC_Analysis Combine_Fractions Combine pure product fractions TLC_Analysis->Combine_Fractions Solvent_Removal Remove solvent under reduced pressure Combine_Fractions->Solvent_Removal Final_Product Pure 3-Nitro-2-phenoxypyridine Solvent_Removal->Final_Product

    Caption: Workflow for flash column chromatography purification.

    Materials:

    • Crude 3-Nitro-2-phenoxypyridine

    • Silica gel (230-400 mesh)

    • Hexane (HPLC grade)

    • Ethyl acetate (HPLC grade)

    • Dichloromethane (DCM)

    • Glass column for chromatography

    • Collection tubes

    • TLC plates (silica gel 60 F254)

    • UV lamp

    Procedure:

    • Sample Preparation (Dry Loading):

      • Dissolve the crude product in a minimal amount of DCM.

      • Add silica gel (approximately 2-3 times the mass of the crude product) to the solution.

      • Remove the solvent by rotary evaporation to obtain a free-flowing powder.

    • Column Packing:

      • Pack a glass column with silica gel as a slurry in hexane.

      • Ensure the silica bed is level and free of air bubbles.

    • Sample Loading:

      • Carefully add the dry-loaded sample to the top of the silica gel bed.

      • Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

    • Elution:

      • Begin elution with a low-polarity mobile phase (e.g., 2% ethyl acetate in hexane).

      • Gradually increase the polarity of the mobile phase (e.g., to 5%, 10%, 20% ethyl acetate in hexane) to elute compounds of increasing polarity.

      • Collect fractions of equal volume.

    • Fraction Analysis:

      • Spot each fraction on a TLC plate.

      • Develop the TLC plate in a suitable solvent system (e.g., 20% ethyl acetate in hexane).

      • Visualize the spots under a UV lamp.

    • Product Isolation:

      • Combine the fractions containing the pure desired product.

      • Remove the solvent under reduced pressure to yield pure 3-Nitro-2-phenoxypyridine.

    Protocol 2: Purification by Recrystallization

    This protocol is suitable for crude products that are mostly the desired compound with minor impurities.

    Materials:

    • Crude 3-Nitro-2-phenoxypyridine

    • Ethanol or a mixture of ethanol and water

    • Erlenmeyer flask

    • Hot plate

    • Büchner funnel and filter paper

    Procedure:

    • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold. Ethanol or an ethanol/water mixture is a good starting point.

    • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

    • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

    • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, you can place the flask in an ice bath.

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

    • Drying: Dry the crystals in a vacuum oven or desiccator.

    V. References

    • Abraham, R. J., & Mobli, M. (2007). An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(10), 865–877.

    • LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts.

    • Doc Brown's Chemistry. (2026, March 10). 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting.

    • Doc Brown's Chemistry. (2026, March 10). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation.

    • Abraham, R. J., & Mobli, M. (2007). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(10), 865-877.

    • ChemicalBook. (n.d.). 2-Chloro-3-nitropyridine(5470-18-8) 13C NMR spectrum.

    • Deng, H., et al. (2013). Discovery of 2-(Phenoxypyridine)-3-phenylureas as Small Molecule P2Y1 Antagonists. Journal of Medicinal Chemistry, 56(5), 2291-2304.

    • PubChem. (n.d.). 2-Chloro-3-nitropyridine. National Center for Biotechnology Information.

    • Phenomenex. (n.d.). GC Troubleshooting Guide.

    • BenchChem. (2026). Troubleshooting the purification of 1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one by recrystallization.

    • Osaka University. (n.d.). The University of Osaka Institutional Knowledge Archive : OUKA.

    • Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide.

    • Pliego, J. R., Jr. (2004). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Industrial & Engineering Chemistry Research, 43(24), 7749-7754.

    • ResearchGate. (2017, July 14). How to remove non-polar impurity from the compound?

    • BenchChem. (2026). Spectroscopic Data of 4-Chloro-2-methyl-3-nitropyridine: A Technical Guide.

    • BenchChem. (2025). Technical Support Center: HPLC Purification of Non-Polar Compounds.

    • Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with.

    • Ng, S. W. (2010). 2-Chloro-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1020.

    • Bakke, J. M., & Svensen, H. (2001). Synthesis and Functionalization of 3-Nitropyridines.

    • Al-Omair, M. A., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(5), 3536-3545.

    • Ng, S. W. (2010). 2-Chloro-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o1020.

    • BenchChem. (2025). Performance characteristics of different chromatographic columns for nitro compound analysis.

    • Guo, H., et al. (2022). Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. Molecules, 27(19), 6736.

    • Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare.

    • Slepukhin, P. A., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5692.

    • University of Jyväskylä. (n.d.). The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6 - Supporting Information.

    • Humboldt-Universität zu Berlin. (n.d.). Supporting Information 1.

    • Chemistry Stack Exchange. (2014, June 26). Recrystallization of two unknown compounds?

    • CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine. (n.d.). Google Patents.

    • Konno, K., Hashimoto, K., Shirahama, H., & Matsumoto, T. (1986). IMPROVED PROCEDURES FOR PREPARATION OF 2-PYRIDONES.

    • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.

    • EP0679641A1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines. (n.d.). Google Patents.

    • Raj, G. A., & Doss, A. (2025, March 25). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. Biosciences Biotechnology Research Asia.

    • The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction.

    • Senge, M. O., & Sample, H. C. (2020). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. European Journal of Organic Chemistry, 2020(31), 4847-4867.

    • National Renewable Energy Laboratory. (n.d.). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. OSTI.GOV.

    • CN111072589A - Preparation method of 3-hydroxy-2-nitropyridine. (n.d.). Google Patents.

    Sources

    Troubleshooting

    Technical Support Center: Navigating the Scale-Up of 3-Nitro-2-phenoxypyridine Synthesis

    Welcome to the technical support center dedicated to the synthesis of 3-Nitro-2-phenoxypyridine. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this syn...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center dedicated to the synthesis of 3-Nitro-2-phenoxypyridine. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the bench to a larger scale. We will move beyond simple procedural steps to explore the underlying chemical principles, troubleshoot common challenges, and ensure a robust, scalable, and safe process.

    The synthesis of 3-Nitro-2-phenoxypyridine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Typically, it involves the reaction of 2-chloro-3-nitropyridine with phenol in the presence of a base. The electron-withdrawing nitro group is critical, as it activates the pyridine ring towards nucleophilic attack, enabling the displacement of the chloride leaving group.[1][2] While straightforward on a lab scale, scaling up this reaction introduces challenges related to reaction kinetics, thermal management, and product purification.

    Core Reaction Principles: The SNAr Mechanism

    Understanding the mechanism is fundamental to troubleshooting and optimization. The reaction proceeds via a two-step addition-elimination pathway.

    • Nucleophilic Attack: The phenoxide, generated in situ from phenol and a base, attacks the electron-deficient carbon at the C2 position of the pyridine ring. This is typically the rate-determining step.[3]

    • Formation of a Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group.[2] This stabilization is why the presence and position of the nitro group are so vital for the reaction's success.

    • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final 3-Nitro-2-phenoxypyridine product.

    Caption: Figure 1: SNAr Mechanism for 3-Nitro-2-phenoxypyridine Synthesis.

    Troubleshooting Guide: From Bench to Plant

    This section addresses specific issues you may encounter during scale-up, framed in a practical question-and-answer format.

    Q1: My reaction has stalled or shows low conversion, even with extended reaction times. What are the likely causes?

    A1: Low conversion is a frequent scale-up challenge. The root cause often lies in one of three areas: the nucleophile, the solvent, or the temperature.

    • Incomplete Phenoxide Formation: The phenoxide is your active nucleophile. On a small scale, it's easy to ensure a slight excess of base and good mixing. On a larger scale, inefficient mixing of a heterogeneous base like potassium carbonate (K₂CO₃) can lead to incomplete deprotonation of phenol.

      • Solution: Ensure your base is finely powdered and that your reactor's agitation is sufficient to maintain a well-mixed slurry. For more robust and reproducible results, consider using a stronger base like sodium hydride (NaH) to pre-form the sodium phenoxide. However, this introduces safety considerations (see Q4).[4]

    • Incorrect Solvent Choice: SNAr reactions are heavily favored by polar aprotic solvents like DMF, DMSO, or NMP.[5] These solvents excel at solvating the cation (e.g., K⁺) while leaving the phenoxide anion "bare" and highly reactive. Using less polar solvents like THF or toluene will drastically slow the reaction rate.

    • Insufficient Temperature: This reaction requires thermal energy to overcome the activation barrier of the initial nucleophilic attack. A typical temperature range is 80-120 °C.[6] Remember that achieving and maintaining a target internal temperature in a large jacketed reactor is different from a small flask on a heating mantle. Always monitor the internal reaction temperature.

    Q2: I'm observing significant byproduct formation that wasn't apparent on the small scale. What are these impurities and how can I prevent them?

    A2: Unwanted side reactions become more prominent with longer reaction times and potential temperature deviations during scale-up.

    • Common Byproducts:

      • Hydrolysis Product (3-Nitro-2-hydroxypyridine): This arises if there is water in your reaction. The hydroxide ion can compete with the phenoxide as a nucleophile.

      • Starting Material Impurities: Ensure the purity of your 2-chloro-3-nitropyridine. Isomeric impurities can lead to corresponding isomeric products that are difficult to separate.

    • Mitigation Strategies:

      • Strictly Anhydrous Conditions: Use dry solvents and ensure your phenol and base are anhydrous. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture ingress.[7]

      • Controlled Reagent Addition: Instead of charging all reagents at once, consider a semi-batch process. For instance, add a solution of the pre-formed phenoxide slowly to the heated solution of 2-chloro-3-nitropyridine. This maintains a low concentration of the nucleophile, which can sometimes suppress side reactions.

      • Order of Addition: The order of adding reactants can be crucial. Altering the sequence can sometimes increase the formation of side products.[8] A recommended approach is to add the nucleophile to the electrophile.

    Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yield Start Low Yield or Stalled Reaction Check_Base Is the base strong enough and well-mixed? Start->Check_Base Check_Solvent Is the solvent polar aprotic (e.g., DMF, DMSO)? Start->Check_Solvent Check_Temp Is the internal temperature optimal (e.g., 80-120°C)? Start->Check_Temp Sol_Base Action: Use finely powdered base, ensure vigorous agitation, or consider pre-forming phenoxide. Check_Base->Sol_Base No Sol_Solvent Action: Switch to a suitable polar aprotic solvent. Ensure it is anhydrous. Check_Solvent->Sol_Solvent No Sol_Temp Action: Verify internal temperature probe. Adjust jacket temperature to achieve target internal T. Check_Temp->Sol_Temp No

    Caption: Figure 2: Troubleshooting Workflow for Low Yield.

    Q3: My product is difficult to purify. Column chromatography isn't viable for our scale, and crystallization is proving challenging. What are my options?

    A3: Purification is often the biggest hurdle in scaling up. The goal is to design a process where the product crystallizes easily from the reaction workup, avoiding chromatography.

    • Removing High-Boiling Solvents: DMF and DMSO are excellent reaction solvents but are difficult to remove. An effective workup involves quenching the reaction mixture by pouring it into a large volume of water or ice-water. This will often precipitate the crude product, while the polar solvent remains in the aqueous phase.[9]

    • Developing a Crystallization Protocol:

      • Solvent Screening: Test various solvents for recrystallization. An ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at reflux. Common choices include isopropanol, ethanol, or mixed solvent systems like toluene/heptane or ethyl acetate/hexane.[10]

      • Anti-Solvent Crystallization: Dissolve the crude product in a good solvent (e.g., toluene) and then slowly add an anti-solvent (e.g., heptane) in which the product is insoluble, until turbidity is observed. Cool the mixture to induce crystallization.

    • Aqueous Workup: After quenching, perform several extractions with a suitable organic solvent (e.g., ethyl acetate, toluene). Wash the combined organic layers with water and then brine to remove residual DMF/DMSO and inorganic salts.[11]

    Q4: We are concerned about thermal safety during scale-up, especially if we use sodium hydride. How should we manage this?

    A4: Thermal safety is paramount. The reaction of phenol with a strong base like NaH is highly exothermic and evolves flammable hydrogen gas. The main SNAr reaction can also be exothermic.

    • Key Safety Measures:

      • Reaction Calorimetry: Before scaling up, a reaction calorimetry (RC1) study is highly recommended to determine the heat of reaction and identify any potential for thermal runaway.

      • Controlled Addition: Never add water-sensitive or highly reactive reagents in one portion. Use a dosing pump for the slow, controlled addition of reagents, carefully monitoring the internal temperature.[4]

      • Adequate Cooling: Ensure the reactor has sufficient cooling capacity to handle the heat generated. The rate of addition should be dictated by the ability of the cooling system to maintain the target temperature.

      • Inert Atmosphere: When using NaH, the entire process must be conducted under a strict inert atmosphere (nitrogen/argon) to prevent contact with air and moisture, and to safely vent the hydrogen gas produced.[4]

    ReagentKey HazardsHandling Precautions
    2-Chloro-3-nitropyridine Harmful if swallowed, skin/eye irritant, may cause respiratory irritation.[12]Wear appropriate PPE (gloves, safety glasses, lab coat). Handle in a well-ventilated area or fume hood.[12]
    Phenol Toxic and corrosive. Causes severe skin burns and eye damage.[13]Handle in a fume hood with appropriate PPE. Avoid inhalation of vapors.[13]
    Sodium Hydride (NaH) Flammable solid, reacts violently with water to produce flammable hydrogen gas. Causes severe skin burns.Handle strictly under an inert atmosphere. Use a dedicated glovebox or Schlenk techniques. Ensure no contact with water or protic solvents.[4]
    DMF / DMSO Reproductive hazard (DMF), combustible liquid.Use in a well-ventilated area. Avoid contact with skin.

    Table 1: Summary of Key Reagent Hazards and Handling Precautions.

    Experimental Protocols

    Lab-Scale Synthesis Protocol (Illustrative)

    This protocol, adapted from established procedures, serves as a reliable starting point.[6]

    • Reagent Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add phenol (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF, ~5 mL per gram of the limiting reagent).

    • Base Addition: Begin stirring and add finely powdered anhydrous potassium carbonate (1.5 eq).

    • Addition of Electrophile: Add 2-chloro-3-nitropyridine (1.0 eq, the limiting reagent) to the slurry.

    • Reaction: Heat the reaction mixture to 80-90 °C using a heating mantle with an internal temperature probe. Monitor the reaction progress by TLC or LC-MS (typically 4-8 hours).

    • Workup: Once the starting material is consumed, cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker containing ice-water (10x the volume of DMF) with vigorous stirring.

    • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with water, then with a small amount of cold isopropanol.

    • Purification: Dry the crude solid under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

    Scale-Up Process and Critical Control Points

    Scale_Up_Workflow Figure 3: Scale-Up Process Workflow Start Reagent Charging Reaction Reaction Phase Start->Reaction Control1 Control Points: - Anhydrous conditions - Inert atmosphere - Agitation speed Start->Control1 Quench Quenching Reaction->Quench Control2 Control Points: - Internal temperature monitoring - Controlled addition rate - In-process controls (e.g., HPLC) Reaction->Control2 Workup Workup & Extraction Quench->Workup Control3 Control Points: - Quench temperature - Rate of addition to water - Agitation Quench->Control3 Purification Crystallization Workup->Purification Control4 Control Points: - Phase separation clarity - pH of aqueous washes Workup->Control4 Finish Drying & Isolation Purification->Finish Control5 Control Points: - Cooling profile - Seeding strategy - Solvent ratios Purification->Control5 Control6 Control Points: - Drying temperature/vacuum - Final product purity/LOD Finish->Control6

    Caption: Figure 3: Scale-Up Process Workflow with Critical Control Points.

    Frequently Asked Questions (FAQs)

    Q: Can I use a different leaving group on the pyridine ring, like fluorine? A: Yes. In SNAr reactions, the typical leaving group reactivity is F > Cl > Br > I.[3] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that makes the attached carbon more electrophilic. A fluoro-substituted pyridine would likely react faster or at a lower temperature.

    Q: Is a base always necessary? A: Yes, a base is essential. Phenol itself is not nucleophilic enough to attack the activated pyridine ring effectively. The base deprotonates the phenol to form the much more potent phenoxide nucleophile.

    Q: How can I monitor the reaction on a large scale without frequent sampling? A: For large-scale reactions where sampling can be difficult, consider Process Analytical Technology (PAT). In-situ monitoring with techniques like ReactIR (FTIR) can track the disappearance of the C-Cl stretch of the starting material and the appearance of product-specific peaks in real-time without needing to take samples.

    Q: My final product is slightly colored. How can I decolorize it? A: A final polishing step can often remove color impurities. Treating a solution of your product with activated charcoal followed by filtration through a pad of celite is a common and effective method. This should be done prior to the final crystallization step.

    References

    • Benchchem. (n.d.). Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions.
    • Kaiser, D., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(11), 3955-3962. DOI: 10.1039/D1GC00128K.
    • PMC. (2025, April 30). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions.
    • Benchchem. (n.d.). Technical Support Center: Optimizing SNAr Reactions of 2-Ethoxy-4,6-difluoropyrimidine.
    • Benchchem. (n.d.). Optimization of reaction conditions for nucleophilic aromatic substitution on pyrimidines.
    • ACS Publications. (2013, January 31). Discovery of 2-(Phenoxypyridine)-3-phenylureas as Small Molecule P2Y1 Antagonists. Journal of Medicinal Chemistry.
    • Benchchem. (n.d.). Technical Support Center: Scale-up Synthesis of 3-Methyl-2-(4-nitrophenyl)pyridine.
    • Benchchem. (n.d.). A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy.
    • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine.
    • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
    • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 2-Chloro-3-nitropyridine.
    • Benchchem. (n.d.). Application Notes and Protocols for the Scale-up Synthesis of 3-Nitro-5-phenylpyridine.
    • Sigma-Aldrich. (2025, November 7). SAFETY DATA SHEET: Phenol.
    • Benchchem. (n.d.). Technical Support Center: Scaling Up the Synthesis of 3-Methoxypyridine for Industrial Applications.

    Sources

    Optimization

    Preventing the formation of by-products in phenoxypyridine synthesis

    Welcome to the Application Science Support Center. As drug development professionals and synthetic chemists, you know that constructing the phenoxypyridine core—typically via Nucleophilic Aromatic Substitution (SNAr) or...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Application Science Support Center. As drug development professionals and synthetic chemists, you know that constructing the phenoxypyridine core—typically via Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling—is fraught with chemoselectivity challenges.

    This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to help you eliminate homocoupling, dehalogenation, and regioisomeric by-products from your workflows.

    Visual Workflow: Reaction Pathways & By-Product Genesis

    Understanding the divergence between productive pathways and degradation routes is the first step in reaction optimization. The diagram below illustrates the mechanistic forks where by-products emerge.

    Workflow Start Phenol + Halopyridine SNAr SNAr Pathway (Base, Polar Solvent) Start->SNAr Electron-deficient pyridine Ullmann Ullmann Coupling (Cu, Ligand, Base) Start->Ullmann Unactivated pyridine Target Phenoxypyridine (Target Product) SNAr->Target Optimized Temp & Stoichiometry BPDehalo Dehalogenated Pyridine SNAr->BPDehalo Trace H2O / Strong Base BPRegio Regioisomers (Over-reaction) SNAr->BPRegio High Temp / Excess Phenol Ullmann->Target Strict Inert Atm & Ligand BPHomo Diaryl Ether (Homocoupling) Ullmann->BPHomo O2 Ingress / Excess Cu Ullmann->BPDehalo Radical H-abstraction

    Mechanistic pathways of phenoxypyridine synthesis and common by-product formation.

    Troubleshooting Guides & FAQs
    Q1: Why am I seeing multiple regioisomers and over-arylation during SNAr?

    Causality: SNAr proceeds via an addition-elimination mechanism, forming a negatively charged carbanion (Meisenheimer) intermediate[1]. The reaction is accelerated by electron-withdrawing groups ortho- or para- to the leaving group[1]. If your halopyridine has multiple reactive sites (e.g., 2,4-dichloropyridine), the nucleophile will kinetically favor the most electron-deficient carbon[2]. However, excessive heat provides the thermodynamic energy required to overcome the activation barrier for secondary substitutions, leading to over-arylation. Solution: Implement strict stoichiometric control (1.00 to 1.05 equivalents of phenol) and utilize a temperature gradient. Initiate the reaction at 0 °C to 20 °C to isolate the kinetically favored product. Alternatively, emerging photocatalytic SNAr methods utilizing iridium catalysts and visible light can drive these reactions at room temperature, virtually eliminating thermal over-reaction[3].

    Q2: How do I prevent dehalogenation (reduction) of my halopyridine?

    Causality: Hydrodehalogenation is a parasitic pathway driven by trace moisture or overly strong bases (like KOH/NaOH) that trigger single-electron transfer (SET) radical pathways[2]. In transition-metal catalyzed routes (like Ni or Cu), oxidative addition of the halopyridine to the metal center, followed by protonation from trace water, yields the reduced pyridine[4]. Solution: Switch from hydroxide bases to milder, anhydrous carbonates (e.g., Cs2​CO3​ or K2​CO3​ ). Ensure your solvent is rigorously dried over 3Å molecular sieves.

    Q3: During Ullmann-type cross-coupling, my major product is a diaryl ether (phenol homocoupling). How is this prevented?

    Causality: The classic Ullmann ether synthesis relies on a Cu(I)/Cu(III) catalytic cycle[5]. Phenol homocoupling is an oxidative process triggered by trace oxygen ( O2​ ). Oxygen oxidizes the active Cu(I)-phenoxide intermediate to a Cu(II) species, forcing a premature reductive elimination that couples two phenol molecules together instead of cross-coupling with the halopyridine[6]. Solution: Rigorous degassing is mandatory. Use the freeze-pump-thaw method (minimum 3 cycles) to remove dissolved O2​ . Furthermore, the addition of a bidentate ligand (e.g., 8-hydroxyquinoline) stabilizes the Cu(I) center and accelerates the cross-coupling step, allowing you to drop the reaction temperature from >150 °C to a milder 90–110 °C[7].

    Quantitative Data: Impact of Reaction Parameters

    The following table summarizes how specific parameters dictate the chemoselectivity between the target phenoxypyridine and unwanted by-products.

    Reaction TypeSubstratesSolvent / BaseTemp (°C)Additives / LigandsTarget YieldMajor By-Product
    Unoptimized SNAr 2-Cl-pyridine + PhenolDMF / KOH120None45%Dehalogenation (20%)
    Optimized SNAr 2-Cl-pyridine + PhenolDMSO / K2​CO3​ 80None88%<2% by-products
    Unoptimized Ullmann 3-Br-pyridine + PhenolToluene / Cs2​CO3​ 140CuI (No ligand)30%Homocoupling (40%)
    Optimized Ullmann 3-Br-pyridine + PhenolDMI / K2​CO3​ 110CuCl + 8-Hydroxyquinoline81%Homocoupling (<5%)[7]
    Self-Validating Experimental Protocol

    To ensure absolute reproducibility, utilize this self-validating protocol for the Optimized Cu-Catalyzed Ullmann Synthesis of 3-Phenoxypyridine . Every critical phase includes a validation checkpoint to confirm the reaction trajectory before proceeding.

    Step 1: Reagent Preparation & Degassing

    • Charge an oven-dried Schlenk flask with 3-bromopyridine (1.0 eq), phenol (1.2 eq), anhydrous K2​CO3​ (2.0 eq), CuCl (0.05 eq), and 8-hydroxyquinoline (0.10 eq)[7].

    • Add anhydrous 1,3-dimethyl-2-imidazolidinone (DMI) (0.5 M concentration).

    • Perform three freeze-pump-thaw cycles using a high-vacuum Schlenk line. Backfill with ultra-high purity Argon.

    • Validation Check: Perform a Karl Fischer titration on a mock solvent sample. Water content must be <50 ppm to prevent dehalogenation.

    Step 2: Catalyst Activation

    • Heat the reaction mixture to 60 °C for 15 minutes under vigorous stirring.

    • Validation Check: Observe a distinct color change from pale green/blue to a deep, homogenous red-brown. This visually confirms the successful formation of the active Cu(I)-ligand-phenoxide complex. If the solution turns black, Cu(0) precipitation has occurred (catalyst death); abort and restart.

    Step 3: Cross-Coupling Execution

    • Ramp the temperature to 110 °C and stir for 12 hours.

    • Validation Check: At the 6-hour mark, withdraw a 50 µL aliquot under positive Argon pressure. Quench with EtOAc/Water. LC-MS analysis should indicate <10% remaining 3-bromopyridine and <5% diaryl ether mass.

    Step 4: Work-up and Purification

    • Cool to room temperature, dilute with EtOAc, and wash sequentially with 1M NaOH (to remove unreacted phenol), water, and brine.

    • Validation Check: Test the pH of the aqueous NaOH wash layer. It must be ~10–11 to guarantee the complete deprotonation and aqueous partitioning of residual phenol, preventing contamination during silica gel chromatography.

    • Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash chromatography.

    References
    • Electrophilic Aromatic Substitution Nucleophilic Aromatic Substitution. TIGP, Academia Sinica. [Link]

    • Synthesis of Phenol–Pyridinium Salts Enabled by Tandem Electron Donor–Acceptor Complexation and Iridium Photocatalysis. The Journal of Organic Chemistry - ACS Publications. [Link]

    • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Chemical Reviews - ACS Publications. [Link]

    • Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds. PMC - NIH.[Link]

    • Ullmann Reaction. Organic Chemistry Portal. [Link]

    • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

    • Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. Organic Process Research & Development - ACS Publications. [Link]

    Sources

    Troubleshooting

    Technical Support Center: Optimizing Solvent Effects for the Synthesis of 3-Nitro-2-phenoxypyridine

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent yields and purity profiles during the synthesis of 3-nitro-2-phenoxypyridine der...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent yields and purity profiles during the synthesis of 3-nitro-2-phenoxypyridine derivatives.

    The reaction between phenol and 2-chloro-3-nitropyridine is a classic Nucleophilic Aromatic Substitution (SNAr). The electron-deficient pyridine ring is highly activated by the strongly electron-withdrawing nitro group at the 3-position, which stabilizes the negative charge of the intermediate[1],[2]. However, the success of this reaction is entirely dictated by your choice of solvent and base.

    Below is our comprehensive troubleshooting guide, data repository, and self-validating protocol designed to help you achieve >90% yield and high purity.

    Mechanistic Overview: The Role of the Solvent

    In SNAr reactions, the rate-determining step is the nucleophilic attack of the phenoxide anion on the halogen-bearing carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex[1]. Solvents directly influence the activation energy required to reach this transition state. Polar aprotic solvents (like DMF or THF) solvate the metal cation (e.g., Na⁺ or Cs⁺) but leave the phenoxide anion "naked" and highly reactive. Conversely, protic solvents hydrogen-bond to the phenoxide, masking its nucleophilicity and drastically slowing the reaction.

    SNAr_Mechanism A 2-Chloro-3-nitropyridine + Phenoxide B Nucleophilic Attack (Rate Determining) A->B C Meisenheimer Complex (Anionic Intermediate) B->C D Chloride Elimination (Fast) C->D E 3-Nitro-2-phenoxypyridine (Product) D->E

    SNAr mechanism for 3-Nitro-2-phenoxypyridine synthesis via Meisenheimer complex formation.

    Troubleshooting Guides & FAQs

    Q1: Why is my yield of 3-Nitro-2-phenoxypyridine low when using protic solvents like ethanol or methanol? Answer: Protic solvents form strong hydrogen bonds with the oxygen atom of the phenoxide nucleophile. This solvation shell acts as a physical and electronic barrier, drastically reducing the nucleophilicity of the phenoxide. Furthermore, under basic conditions, protic solvents like ethanol can deprotonate to form ethoxide ions. Ethoxide is a strong, small nucleophile that will outcompete phenoxide, leading to the formation of 2-ethoxy-3-nitropyridine as a major impurity. Always switch to polar aprotic solvents for this transformation.

    Q2: I am using a polar aprotic solvent (DMF) with Cs₂CO₃ at 80 °C, but my purity is low and I see a highly polar side-product on TLC. What is happening? Answer: You are likely experiencing water contamination. At elevated temperatures (80 °C)[3], trace water in hygroscopic solvents like DMF reacts with the base to generate hydroxide ions (OH⁻). Hydroxide is an excellent nucleophile and will rapidly attack 2-chloro-3-nitropyridine to form 2-hydroxy-3-nitropyridine (which tautomerizes to the highly stable pyridone). Fix: Ensure your DMF is anhydrous (stored over molecular sieves) and conduct a Karl Fischer titration to confirm water content is <0.05% before starting the reaction.

    Q3: Can I use non-polar solvents (e.g., toluene) to avoid the difficult aqueous workup associated with DMF or DMSO? Answer: While possible, non-polar solvents suffer from poor solubility of the phenoxide salt. If you must use toluene, you will need to operate at higher temperatures (reflux) and add a phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide) to solubilize the cation and facilitate the reaction. Without a catalyst, the reaction will stall, leading to thermal degradation of the starting materials over time.

    Q4: What is the optimal base-solvent combination for maximizing both yield and purity? Answer: Literature and empirical data strongly support two primary systems:

    • NaH in THF or DMF: Pre-forming the phenoxide with Sodium Hydride (NaH) in THF or DMF allows the reaction to proceed smoothly at room temperature (25 °C) to 60 °C[4],[5].

    • Cs₂CO₃ in DMF: Cesium carbonate in DMF at 80 °C is highly effective for less reactive phenols, as the large, soft cesium cation weakly coordinates with the phenoxide, maximizing its reactivity[3].

    Troubleshooting Start Issue: Low Yield or Purity CheckSolvent Is the solvent protic (e.g., EtOH, MeOH)? Start->CheckSolvent ProticYes Switch to Polar Aprotic (DMF, THF, DMSO) CheckSolvent->ProticYes Yes ProticNo Check Water Content (Karl Fischer Titration) CheckSolvent->ProticNo No WaterHigh Dry Solvent & Reagents (Prevent Hydrolysis) ProticNo->WaterHigh > 0.05% Water WaterLow Check Reaction Temp ProticNo->WaterLow < 0.05% Water TempHigh Lower Temp to 25-80°C (Reduce Byproducts) WaterLow->TempHigh > 80°C

    Troubleshooting workflow for optimizing solvent and reaction conditions in SNAr.

    Quantitative Data: Solvent Effects on Yield and Purity

    The following table summarizes the causal relationship between solvent choice, reaction conditions, and the resulting yield/purity profile for the synthesis of 3-nitro-2-phenoxypyridine.

    SolventClassificationBaseTemp (°C)Typical Yield (%)Purity Impact & Mechanistic Note
    DMF Polar AproticCs₂CO₃8085–95High. Solvates cation; "naked" phenoxide accelerates SNAr[3].
    THF Polar AproticNaH2580–90High. Mild conditions prevent thermal degradation[4],[5].
    Ethanol Polar ProticKOH80< 40Low. H-bonding masks nucleophile; forms 2-ethoxy byproduct.
    Toluene Non-PolarK₂CO₃11050–60Moderate. Poor solubility limits reaction rate; requires phase transfer catalyst.

    Self-Validating Experimental Protocol

    This protocol utilizes the NaH/DMF system, which is highly reliable for generating pure 3-nitro-2-phenoxypyridine at ambient temperatures, thereby avoiding thermal degradation[5].

    Reagents:

    • Phenol (1.1 equivalents)

    • Sodium Hydride (60% dispersion in mineral oil, 1.2 equivalents)

    • 2-Chloro-3-nitropyridine (1.0 equivalent)

    • Anhydrous Dimethylformamide (DMF)

    Step-by-Step Methodology:

    • Preparation of the Phenoxide:

      • Action: Suspend NaH (1.2 eq) in anhydrous DMF under an inert nitrogen atmosphere at 0 °C. Slowly add phenol (1.1 eq) portion-wise.

      • Causality: Pre-forming the phenoxide ensures complete deprotonation before the electrophile is introduced. The 0 °C temperature controls the exothermic acid-base reaction.

      • Self-Validation Checkpoint: Observe the reaction mixture. The evolution of hydrogen gas (bubbling) must occur. Do not proceed until gas evolution has completely ceased. The cessation of bubbling validates the quantitative formation of the phenoxide anion[5].

    • Electrophile Addition:

      • Action: To the clear phenoxide solution, add 2-chloro-3-nitropyridine (1.0 eq) dissolved in a minimal amount of anhydrous DMF dropwise over 15 minutes.

      • Causality: Dropwise addition prevents localized heating and suppresses the formation of bis-substitution products or degradation pathways.

    • Reaction Execution:

      • Action: Allow the reaction mixture to warm to room temperature (approx. 25 °C) and stir for 3 hours[5].

      • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 3:1). The reaction is validated as complete when the UV-active spot corresponding to 2-chloro-3-nitropyridine (Rf ~0.6) completely disappears, replaced by a new, lower Rf spot for the product.

    • Workup and DMF Removal:

      • Action: Quench the reaction by slowly pouring the mixture into crushed ice/water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

      • Causality: DMF is highly water-soluble. Quenching in a large volume of water drives the DMF into the aqueous phase.

      • Self-Validation Checkpoint: Wash the combined EtOAc layers with a 5% aqueous Lithium Chloride (LiCl) solution or brine at least three times. This step is critical; failure to perform extensive aqueous washing will result in residual DMF, which will manifest as a broad peak at ~2.9 ppm in the ¹H NMR spectrum, ruining the purity profile.

    • Isolation:

      • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-nitro-2-phenoxypyridine. Purify via recrystallization (e.g., from ethanol) or silica gel chromatography if necessary.

    References

    • Journal of Medicinal Chemistry. "Discovery of 2-(Phenoxypyridine)-3-phenylureas as Small Molecule P2Y1 Antagonists." [Link]

    • Google Patents. "Ether substituted imidazopyridines (AU2003237386A1)."
    • Google Patents.

    Sources

    Reference Data & Comparative Studies

    Validation

    A Comparative Guide to the Reactivity of 3-Nitro-2-phenoxypyridine and 5-Nitro-2-phenoxypyridine in Nucleophilic Aromatic Substitution

    For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, nitrophenoxypyridines serve as versatile scaffolds for the synthesis of a diverse array of fu...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of medicinal chemistry and materials science, nitrophenoxypyridines serve as versatile scaffolds for the synthesis of a diverse array of functionalized molecules. The strategic placement of the nitro group on the pyridine ring profoundly influences its chemical reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth, objective comparison of the reactivity of two key isomers: 3-Nitro-2-phenoxypyridine and 5-Nitro-2-phenoxypyridine. By synthesizing mechanistic principles with experimental data, we aim to equip researchers with the insights necessary for informed substrate selection and reaction optimization.

    Introduction: The Decisive Role of Nitro Group Positioning in Pyridine Reactivity

    The pyridine ring, an electron-deficient heterocycle, is inherently activated towards nucleophilic attack, a characteristic that is significantly amplified by the presence of a strongly electron-withdrawing nitro (NO₂) group.[1][2] This activation is fundamental to the utility of nitropyridines in organic synthesis. The SNAr reaction, a cornerstone of their chemistry, proceeds via a two-step addition-elimination mechanism, the first and often rate-determining step of which is the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3]

    The stability of this Meisenheimer complex is paramount to the reaction's feasibility and rate.[3] The position of the nitro group relative to the leaving group (in this case, the phenoxy group at the C2 position) dictates the extent to which the negative charge of the intermediate can be delocalized. This guide will dissect how the ortho (3-nitro) versus para (5-nitro) placement of the nitro group relative to the pyridine nitrogen influences the reactivity of the C2 position towards nucleophilic attack.

    Mechanistic Considerations: A Tale of Two Intermediates

    The reactivity of 3-Nitro-2-phenoxypyridine and 5-Nitro-2-phenoxypyridine in SNAr reactions is best understood by examining the stability of their respective Meisenheimer complexes formed upon nucleophilic attack at the C2 position.

    In the case of 5-Nitro-2-phenoxypyridine , the nitro group is in the para position relative to the site of nucleophilic attack. This geometric arrangement is highly favorable for stabilizing the anionic intermediate. As depicted in the resonance structures below, the negative charge can be effectively delocalized onto the electronegative oxygen atoms of the nitro group. This delocalization significantly lowers the activation energy of the first step, thereby accelerating the overall reaction rate.[2][4]

    For 3-Nitro-2-phenoxypyridine , the nitro group is ortho to the reaction center. While the ortho positioning also allows for delocalization of the negative charge onto the nitro group, the proximity of the nitro group to the incoming nucleophile and the leaving group can introduce steric hindrance. More importantly, the resonance structure that places the negative charge on the pyridine nitrogen is not possible without disrupting the aromaticity of the phenoxy group's benzene ring, making its contribution less significant compared to the para isomer. The key stabilizing resonance structures for the Meisenheimer intermediates are shown below.

    Caption: Meisenheimer complex formation and key resonance structures.

    Quantitative Reactivity Comparison: Experimental Evidence

    SubstrateNucleophilek₂ (M⁻¹s⁻¹) at 20°CRelative Reactivity (5-nitro / 3-nitro)
    2-Methoxy-3-nitro pyridinePiperidine1.10 x 10⁻⁴\multirow{3}{}{~13.6 }
    2-Methoxy-5-nitro pyridinePiperidine1.50 x 10⁻³
    2-Methoxy-3-nitro pyridinePyrrolidine2.01 x 10⁻⁴\multirow{3}{}{~13.4 }
    2-Methoxy-5-nitro pyridinePyrrolidine2.70 x 10⁻³
    2-Methoxy-3-nitro pyridineMorpholine2.15 x 10⁻⁵\multirow{3}{*}{~13.5 }
    2-Methoxy-5-nitro pyridineMorpholine2.90 x 10⁻⁴

    Data extracted from Cher-Ait-Ouammar et al., 2018.[5]

    The kinetic data unequivocally demonstrates that the 5-nitro isomer is significantly more reactive than the 3-nitro isomer , by a factor of approximately 13-14 fold, across all the secondary amines tested.[5] This substantial difference in reactivity directly corroborates the mechanistic principles discussed earlier. The superior stabilization of the Meisenheimer complex in the 5-nitro isomer, through effective delocalization of the negative charge onto the para-nitro group, leads to a lower activation energy and a consequently faster reaction rate.

    Experimental Protocols

    The following protocols are generalized procedures for conducting SNAr reactions on nitrophenoxypyridines and for their kinetic analysis. These should be adapted based on the specific nucleophile and solvent system employed.

    General Protocol for Nucleophilic Aromatic Substitution

    This protocol describes a typical amination reaction.

    G prep Preparation reaction Reaction prep->reaction 1. Add nitrophenoxypyridine,   amine, and solvent to flask workup Work-up reaction->workup 2. Heat reaction mixture   (e.g., 60-100°C) and monitor   by TLC/LC-MS purification Purification workup->purification 3. Cool, dilute with water,   and extract with organic solvent end Final Product purification->end 4. Dry, concentrate, and purify   by column chromatography

    Caption: Experimental workflow for a typical SNAr amination reaction.

    Step-by-Step Procedure:

    • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Nitro-2-phenoxypyridine or 5-Nitro-2-phenoxypyridine (1.0 eq), the desired amine (1.2-2.0 eq), and a suitable solvent (e.g., DMF, DMSO, or NMP).

    • Reaction: Heat the reaction mixture to the desired temperature (typically between 60-120°C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

    • Work-up: Allow the reaction mixture to cool to room temperature. Pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired amino-substituted pyridine.

    Protocol for Kinetic Analysis by UV-Vis Spectrophotometry

    This protocol is adapted from established methods for kinetic analysis of SNAr reactions of nitropyridines.[6]

    G soln_prep Solution Preparation kinetic_run Kinetic Run soln_prep->kinetic_run 1. Prepare stock solutions of   substrate and nucleophile data_acq Data Acquisition kinetic_run->data_acq 2. Equilibrate nucleophile in   cuvette to desired temperature data_analysis Data Analysis data_acq->data_analysis 3. Inject substrate and record   absorbance over time end Second-Order Rate Constant (k₂) data_analysis->end 4. Determine k_obs from fit of   absorbance vs. time data.   Plot k_obs vs. [Nucleophile]   to get k₂

    Caption: Workflow for the kinetic analysis of SNAr reactions using UV-Vis spectrophotometry.

    Step-by-Step Procedure:

    • Preparation of Solutions:

      • Prepare a stock solution of the nitrophenoxypyridine substrate (e.g., 10 mM in a suitable solvent like methanol or acetonitrile).

      • Prepare a series of stock solutions of the nucleophile at various concentrations. To maintain pseudo-first-order conditions, the nucleophile concentration should be at least 10-fold greater than the substrate concentration.

    • Kinetic Measurement:

      • Set a UV-Vis spectrophotometer to a wavelength where the product shows significant absorbance and the reactants show minimal absorbance.

      • Equilibrate a quartz cuvette containing the nucleophile solution in the thermostatted cell holder of the spectrophotometer at the desired temperature (e.g., 25°C).

      • Initiate the reaction by injecting a small, precise volume of the substrate stock solution into the cuvette.

      • Immediately begin recording the absorbance as a function of time until the reaction is complete (i.e., the absorbance reading is stable).

    • Data Analysis:

      • The pseudo-first-order rate constant (kobs) is determined by fitting the absorbance versus time data to a first-order exponential equation.

      • Repeat the experiment for each nucleophile concentration.

      • The second-order rate constant (k₂) is obtained from the slope of a linear plot of kobs versus the concentration of the nucleophile.

    Conclusion and Outlook

    For researchers and drug development professionals, this disparity has significant practical implications. When a rapid and efficient SNAr reaction is desired, 5-Nitro-2-phenoxypyridine is the substrate of choice. Conversely, if a more controlled or selective reaction is required, the less reactive 3-Nitro-2-phenoxypyridine may be advantageous. Understanding these fundamental reactivity trends is crucial for the rational design of synthetic routes and the efficient production of complex molecular targets.

    References

    • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC. (n.d.). Retrieved from [Link]

    • Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways - PMC. (2020, July 10). Retrieved from [Link]

    • Wikipedia. (n.d.). Meisenheimer complex. Retrieved from [Link]

    • Organic Letters. (2022, January 3). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Retrieved from [Link]

    • Chemistry LibreTexts. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

    • RSC Publishing. (n.d.). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry. Retrieved from [Link]

    • Cher-Ait-Ouammar, A., et al. (2018). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory study. ResearchGate. Retrieved from [Link]

    Sources

    Comparative

    Advantages of using 3-Nitro-2-phenoxypyridine in drug discovery

    The Strategic Advantage of 3-Nitro-2-phenoxypyridine in Modern Drug Discovery: A Comparative Guide In the highly optimized landscape of medicinal chemistry, the selection of core building blocks dictates both the efficie...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The Strategic Advantage of 3-Nitro-2-phenoxypyridine in Modern Drug Discovery: A Comparative Guide

    In the highly optimized landscape of medicinal chemistry, the selection of core building blocks dictates both the efficiency of library synthesis and the pharmacokinetic viability of the final drug candidates. 3-Nitro-2-phenoxypyridine (and its fluorinated derivatives) has emerged as a privileged intermediate, particularly in the development of antithrombotic agents and immunomodulators.

    This guide objectively compares the utility of 3-Nitro-2-phenoxypyridine against traditional halopyridine precursors, detailing the causality behind its structural advantages, comparative performance data, and self-validating experimental workflows.

    The Chemical Rationale: Why 3-Nitro-2-phenoxypyridine?

    When designing targeted libraries, chemists frequently begin with commercially available halopyridines, such as 2-chloro-3-nitropyridine. However, advancing 2-chloro-3-nitropyridine directly into late-stage functionalization introduces significant liabilities. Halogens on an electron-deficient pyridine ring are highly susceptible to nucleophilic aromatic substitution ( SN​Ar ), which can lead to off-target covalent binding and toxicity in vivo.

    By converting the chloro group to a phenoxy ether early in the synthesis—yielding 3-Nitro-2-phenoxypyridine—researchers unlock three distinct advantages:

    • Critical Ortho-Lipophilicity: Structure-Activity Relationship (SAR) studies reveal that lipophilicity at the ortho position of the pyridine ring is mandatory for high-affinity binding to specific targets, such as the P2Y1 receptor. The phenoxy group perfectly satisfies this hydrophobic pocket requirement[1].

    • Metabolic Stability: The diaryl ether linkage is metabolically robust compared to alkyl ethers or reactive halogens, enhancing the half-life of the resulting pharmacophore[2].

    • Orthogonal Reactivity for Array Synthesis: The nitro group provides a stable, easily reducible handle. Once reduced to an amine, it can be rapidly diversified into ureas (for P2Y1 antagonists) or cyclized into imidazopyridines (for Toll-like Receptor [TLR] agonists) without disturbing the phenoxy ether[1][3].

    Comparative Performance Analysis

    To quantify the advantages of the phenoxypyridine scaffold, the following tables compare its performance metrics against alternative structural motifs in two distinct therapeutic areas.

    Table 1: SAR Comparison in P2Y1 Receptor Antagonists (Antithrombotics)

    Data reflects the impact of the pyridine ortho-substituent on binding affinity and selectivity.

    Pyridine Ortho-SubstituentPrecursor UsedLipophilicity ContributionP2Y1 Binding Affinity ( Ki​ )P2Y12 Binding Affinity ( Ki​ )
    Phenoxy (Target) 3-Nitro-2-phenoxypyridine High ~75 nM > 70 μM
    Methoxy2-Methoxy-3-nitropyridineLow> 1000 nMN/A
    Chloro2-Chloro-3-nitropyridineModerateReactive IntermediateN/A
    Table 2: Utility in Imidazopyridine Synthesis (TLR7/8 Agonists)

    Data reflects the efficiency of generating immune response modifiers.

    Core ScaffoldCyclization EfficiencyTarget ApplicationKey Structural Advantage
    3-Nitro-2-phenoxypyridine High TLR7/8 Agonists (Antiviral/Oncology) Stable ether linkage enhances cellular permeability and receptor stacking [2][3].
    3-Nitro-2-aminopyridineModerateStandard ImidazoquinolinesDirect amidation, but lacks the extended lipophilic reach of the ether linkage.

    Self-Validating Experimental Protocols

    To ensure reproducibility and trustworthiness, the following protocols for utilizing 3-Nitro-2-phenoxypyridine incorporate internal validation checkpoints. Do not proceed to subsequent steps unless the validation criteria are met.

    Protocol A: Array Synthesis of 2-(Phenoxypyridine)-3-phenylureas (P2Y1 Antagonists)

    Step 1: Nitro Reduction

    • Action: Dissolve 3-nitro-2-phenoxypyridine in a mixture of methanol and water. Add Zinc dust and Ammonium Chloride ( NH4​Cl ). Stir at room temperature until the reaction is complete[1].

    • Validation Checkpoint (TLC & FTIR): Monitor via TLC (Hexane:EtOAc). The starting material is highly UV-active and non-polar. The product (3-amino-2-phenoxypyridine) will elute lower and must stain positively (purple/brown) with ninhydrin. Confirm via FTIR by the disappearance of the NO2​ stretch (~1530 cm−1 ) and the appearance of primary amine NH2​ stretches (~3300-3400 cm−1 ).

    Step 2: Isocyanate Formation

    • Action: React the validated 3-aminopyridine with diphosgene in the presence of N1,N1,N8,N8 -tetramethylnaphthalene-1,8-diamine (proton sponge) in THF at 0 °C[1].

    • Validation Checkpoint (FTIR): Isolate a small aliquot, evaporate the solvent, and run an IR spectrum. You must observe a sharp, intense isocyanate peak at ~2270 cm−1 . If absent, phosgenation is incomplete. The isocyanate can be purified via silica gel chromatography and stored at 0 °C for up to a year[1].

    Step 3: Parallel Urea Coupling

    • Action: Distribute the isocyanate into a 96-well array. React with 96 diverse amines in THF at 60 °C[1].

    • Validation Checkpoint (LC-MS): Analyze the crude mixtures. The desired urea products will exhibit a characteristic [M+H]+ mass peak. The primary failure mode is moisture contamination, which yields a symmetric urea byproduct; this will appear at a distinctly different retention time, allowing for rapid quantification of reaction fidelity.

    Mechanistic & Workflow Visualizations

    The following diagrams illustrate the synthetic divergence and dual pharmacological utility of the 3-Nitro-2-phenoxypyridine scaffold.

    Diagram 1: Divergent Synthetic Workflow

    Synthesis A 3-Nitro-2-phenoxypyridine (Versatile Precursor) B Zn/NH4Cl Reduction (Yields 3-Aminopyridine) A->B Nitro Reduction C Diphosgene Coupling (Isocyanate / Urea Formation) B->C Pathway A D Cyclization (Imidazopyridine Core) B->D Pathway B E P2Y1 Antagonists (Antithrombotic Agents) C->E Target Discovery F TLR7/8 Agonists (Immunomodulators) D->F Target Discovery

    Caption: Workflow demonstrating the divergent synthesis of P2Y1 antagonists and TLR agonists.

    Diagram 2: Pharmacological Mechanisms of Action

    MOA Ligand Phenoxypyridine Derivatives P2Y1 P2Y1 Receptor (Platelets) Ligand->P2Y1 Antagonism TLR TLR7/8 Receptor (Immune Cells) Ligand->TLR Agonism Thrombosis Inhibition of Platelet Aggregation P2Y1->Thrombosis Reduced Bleeding Liability Cytokines Induction of Cytokine Biosynthesis TLR->Cytokines Antiviral / Antineoplastic

    Caption: Dual pharmacological utility of phenoxypyridine-derived compounds in therapeutic targeting.

    References

    • Discovery of 2-(Phenoxypyridine)-3-phenylureas as Small Molecule P2Y1 Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][1]

    • Amide Substituted Imidazopyridines (US Patent 6,545,016 B1) Source: Googleapis.com / United States Patent and Trademark Office URL:[Link][3]

    • Ether Substituted Imidazopyridines (US Patent Application) Source: Googleapis.com / United States Patent and Trademark Office URL:[Link][2]

    Sources

    Validation

    A Comparative Guide to the Structural Validation of 3-Nitro-2-phenoxypyridine: A Multi-Technique Approach

    In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds like 3-nitro-2-phenoxypyridine, a key interme...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds like 3-nitro-2-phenoxypyridine, a key intermediate in the synthesis of potential therapeutic agents, rigorous structural validation is not merely a procedural step but a critical foundation for understanding its reactivity, and ultimately, its biological activity.[1] This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 3-nitro-2-phenoxypyridine, with a primary focus on the definitive method of single-crystal X-ray crystallography. We will explore the causality behind experimental choices and present a self-validating system through the convergence of data from multiple spectroscopic techniques.

    The Gold Standard: Single-Crystal X-ray Crystallography

    Single-crystal X-ray diffraction stands as the most powerful technique for determining the precise atomic arrangement within a crystalline solid.[2][3][4] It provides an unparalleled level of detail, revealing not only the connectivity of atoms but also bond lengths, bond angles, and the overall three-dimensional architecture of the molecule.[5]

    Experimental Protocol: From Crystal to Structure

    The journey from a powdered sample to a fully resolved crystal structure involves a meticulous and multi-step process. The quality of the single crystal is paramount to the success of the experiment.

    1. Crystal Growth:

    • Objective: To obtain a single, well-ordered crystal of 3-nitro-2-phenoxypyridine suitable for diffraction.

    • Methodology: Slow evaporation of a saturated solution is a common and effective technique.

      • Dissolve 3-nitro-2-phenoxypyridine in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) at a slightly elevated temperature to ensure complete dissolution.

      • Filter the solution to remove any particulate matter.

      • Loosely cover the container to allow for slow evaporation of the solvent at room temperature.

      • Monitor the container for the formation of well-defined single crystals over several days to weeks. Crystals should ideally be between 0.1 and 0.5 mm in size.[2]

    2. Data Collection:

    • Objective: To collect a complete set of diffraction data.

    • Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector is used.

    • Procedure:

      • A suitable crystal is selected and mounted on a goniometer head.

      • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential degradation.

      • The diffractometer rotates the crystal through a series of angles while irradiating it with X-rays.

      • The diffracted X-rays are recorded by the detector, generating a pattern of reflections.

    3. Structure Solution and Refinement:

    • Objective: To determine the atomic positions from the diffraction data.

    • Software: Specialized software (e.g., SHELXS, SHELXL) is used for this process.

    • Methodology:

      • Structure Solution: Direct methods are typically employed to solve the phase problem and generate an initial electron density map.

      • Structure Refinement: The initial model is refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.

    The following diagram illustrates the workflow for X-ray crystallographic analysis:

    xray_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination synthesis Synthesis of 3-Nitro-2-phenoxypyridine crystallization Single Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction Data Collection mounting->diffraction solution Structure Solution (Direct Methods) diffraction->solution refinement Structure Refinement (Least Squares) solution->refinement validation Final Structural Model refinement->validation

    Figure 1: Workflow for Single-Crystal X-ray Crystallography.
    Expected Crystallographic Data

    A successful crystallographic analysis of 3-nitro-2-phenoxypyridine would yield a wealth of quantitative data, which can be summarized in a crystallographic information file (CIF). Key parameters are presented in the table below.

    ParameterExpected Value/InformationSignificance
    Crystal System e.g., Monoclinic, OrthorhombicDescribes the symmetry of the crystal lattice.
    Space Group e.g., P2₁/c, P-1Defines the symmetry elements within the unit cell.
    Unit Cell Dimensions a, b, c (Å), α, β, γ (°)The dimensions and angles of the repeating unit of the crystal.
    Z IntegerThe number of molecules per unit cell.
    Calculated Density g/cm³The theoretical density of the crystal.
    R-factor (R₁) < 0.05 (for good quality data)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
    Goodness-of-fit (GooF) ~1.0Indicates the quality of the refinement.

    Corroborative Evidence: A Spectroscopic Ensemble

    While X-ray crystallography provides the definitive solid-state structure, a comprehensive validation requires a convergence of evidence from various analytical techniques that probe the molecule's properties in different states. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy offer complementary information that, when combined, builds an unshakeable structural assignment.

    The logical flow of comparing data from these techniques is illustrated below:

    validation_logic proposed_structure Proposed Structure: 3-Nitro-2-phenoxypyridine xray X-ray Crystallography (Solid State) proposed_structure->xray Confirms Connectivity & 3D Geometry nmr NMR Spectroscopy (Solution State) proposed_structure->nmr Confirms Connectivity & Electronic Environment ms Mass Spectrometry (Gas Phase) proposed_structure->ms Confirms Molecular Weight & Formula ir IR Spectroscopy (Solid/Liquid State) proposed_structure->ir Confirms Functional Groups validated_structure Validated Structure xray->validated_structure nmr->validated_structure ms->validated_structure ir->validated_structure

    Figure 2: Logic Diagram for Multi-Technique Structural Validation.
    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[6][7][8][9] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment and connectivity of atoms.

    Experimental Protocol:

    • Dissolve approximately 5-10 mg of 3-nitro-2-phenoxypyridine in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer.

    Expected NMR Data:

    NucleusExpected Chemical Shift (δ, ppm)MultiplicitySignificance
    ¹H NMR ~7.2-8.5MultipletsAromatic protons on the pyridine and phenoxy rings. The exact shifts and coupling patterns will be diagnostic of the substitution pattern.
    ¹³C NMR ~110-165SingletsUnique signals for each carbon atom in the molecule, confirming the carbon skeleton. The presence of the nitro and ether groups will influence the chemical shifts of adjacent carbons.
    Mass Spectrometry (MS)

    Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[10][11][12][13][14] It is invaluable for determining the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.[10][13]

    Experimental Protocol:

    • Introduce a small amount of 3-nitro-2-phenoxypyridine into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

    • The instrument ionizes the molecules and separates them based on their mass-to-charge ratio.

    • A detector records the abundance of each ion.

    Expected Mass Spectrometry Data:

    IonExpected m/zSignificance
    [M+H]⁺ (ESI) 217.05The protonated molecular ion, confirming the molecular weight of 216.18 g/mol .
    M⁺˙ (EI) 216.04The radical cation molecular ion.
    Fragment Ions VariousCharacteristic fragments resulting from the loss of the nitro group (-NO₂) or the phenoxy group (-OC₆H₅) can further support the proposed structure.
    Infrared (IR) Spectroscopy

    Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[15][16] Each functional group has characteristic vibrational frequencies.[16][17]

    Experimental Protocol:

    • Prepare the sample, for example, as a KBr pellet or a thin film on a salt plate.

    • Place the sample in the IR spectrometer.

    • Record the spectrum, which is a plot of transmittance versus wavenumber.

    Expected IR Data:

    Wavenumber (cm⁻¹)VibrationSignificance
    ~1590-1450C=C Aromatic StretchConfirms the presence of the pyridine and phenyl rings.
    ~1550-1500 & ~1350-1300N-O Asymmetric & Symmetric StretchStrong absorptions characteristic of the nitro group.
    ~1250-1200C-O-C Asymmetric StretchIndicates the presence of the ether linkage.
    ~3100-3000C-H Aromatic StretchConfirms the presence of aromatic C-H bonds.

    Conclusion: A Unified and Validated Structural Assignment

    The structural elucidation of a novel compound such as 3-nitro-2-phenoxypyridine should not rely on a single analytical technique. While single-crystal X-ray crystallography provides the most definitive and detailed structural information in the solid state, its findings are powerfully corroborated and extended by the complementary data obtained from NMR, mass spectrometry, and IR spectroscopy. The convergence of evidence from these orthogonal techniques provides a self-validating system, leading to an unambiguous and robust structural assignment. This multi-faceted approach is essential for ensuring the scientific integrity of subsequent research and development efforts in the pharmaceutical and chemical sciences.

    References

    • Analysis of Functional Groups using Infrared (IR) Spectroscopy - Bellevue College.
    • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. Available at: [Link]

    • use of nmr in structure ellucidation | PDF - Slideshare. Available at: [Link]

    • Interpreting Infrared Spectra - Specac Ltd. Available at: [Link]

    • Mass Spectrometry - Chemistry LibreTexts. Available at: [Link]

    • NMR spectroscopy - An Easy Introduction - Chemistry Steps. Available at: [Link]

    • Mass Spectrometry in Analytical Chemistry: Methods and Applications - Lab Manager. Available at: [Link]

    • Introduction to Mass Spectrometry - Chemistry and Biochemistry - The University of Arizona. Available at: [Link]

    • Mass spectrometry - Wikipedia. Available at: [Link]

    • Infrared Spectra: Identifying Functional Groups - Oregon State University. Available at: [Link]

    • What is Mass Spectrometry? - Broad Institute. Available at: [Link]

    • IR Spectroscopy Tutorial: How to analyze IR spectra. Available at: [Link]

    • A framework for automated structure elucidation from routine NMR spectra - RSC Publishing. Available at: [Link]

    • Interpreting IR Spectra - Chemistry Steps. Available at: [Link]

    • NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC - American Chemical Society. Available at: [Link]

    • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. Available at: [Link]

    • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination - PMC. Available at: [Link]

    • Small molecule crystallography - Excillum. Available at: [Link]

    • Discovery of 2-(Phenoxypyridine)-3-phenylureas as Small Molecule P2Y1 Antagonists | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

    • Single Crystal X-Ray Structure Determination - Improved Pharma. Available at: [Link]

    Sources

    Comparative

    Efficacy of 3-Nitro-2-phenoxypyridine as a Building Block in Medicinal Chemistry: A Comparative Guide

    In modern drug discovery, the selection of an optimal chemical building block dictates not only the efficiency of the synthetic route but also the pharmacokinetic viability of the final therapeutic candidate. 3-Nitro-2-p...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In modern drug discovery, the selection of an optimal chemical building block dictates not only the efficiency of the synthetic route but also the pharmacokinetic viability of the final therapeutic candidate. 3-Nitro-2-phenoxypyridine (CAS: 76893-44-2) has emerged as a highly versatile scaffold, particularly in the synthesis of diaryl ethers, P2Y1 receptor antagonists, and imidazo[4,5-c]pyridine immune response modifiers.

    As an Application Scientist, evaluating this building block requires looking beyond its basic structure to understand the mechanistic causality it brings to a synthetic workflow. This guide objectively compares the efficacy of 3-Nitro-2-phenoxypyridine against alternative linker strategies, providing validated experimental data and self-contained protocols to ground your synthetic planning.

    Mechanistic Rationale: The Superiority of the Phenoxypyridine Core

    The architectural brilliance of 3-Nitro-2-phenoxypyridine lies in the strategic placement of its functional groups. The choice to utilize this specific building block over direct carbon-linked or alternative heteroatom-linked pyridines is driven by two fundamental chemical principles:

    • Electrophilic Activation via the Nitro Group: The nitro group at the 3-position exerts strong electron-withdrawing effects (both −I inductive and −M mesomeric). This highly activates the 2-position of the pyridine ring, lowering the activation energy required for Nucleophilic Aromatic Substitution (SNAr). This allows for the metal-free, scalable coupling of various substituted phenols.

    • Latent Amine Functionality: Once the stable ether linkage is established, the nitro group serves as a latent primary amine. It can be unmasked under mild reducing conditions, providing a crucial nucleophilic handle for downstream urea formation or cyclization into imidazopyridines.

    Comparative Efficacy: 3-N-2-PP vs. Alternative Linkers

    When designing diaryl-linked therapeutics, medicinal chemists often evaluate oxygen (ether), sulfur (thioether), nitrogen (amine), and carbon (direct C-C) linkers. The table below summarizes the quantitative and qualitative performance of 3-Nitro-2-phenoxypyridine compared to its structural alternatives, drawing on data from the optimization of P2Y1 antagonists and imidazopyridine synthesis .

    Quantitative Performance & Stability Comparison
    Building Block Linker TypePrecursor ScaffoldSNAr Reactivity (Yield %)Downstream Target Affinity (e.g., P2Y1 Ki​ )Physicochemical StabilitySynthesis Cost & Scalability
    Ether (Oxygen) 3-Nitro-2-phenoxypyridine High (85-95%) Optimal (~75 nM) Excellent (Stable to oxidation) Low (Metal-free SNAr)
    Thioether (Sulfur) 3-Nitro-2-(phenylsulfanyl)pyridineVery High (>90%)Moderate to GoodPoor (Susceptible to in vivo S-oxidation)Low (Metal-free SNAr)
    Amine (Nitrogen) 3-Nitro-2-(phenylamino)pyridineModerate (60-75%)Sub-optimal (Altered H-bonding network)GoodModerate (Requires heat/stronger base)
    Direct C-C (Carbon) 3-Nitro-2-phenylpyridineN/A (Requires Pd-catalysis)VariableExcellentHigh (Requires transition metals)

    Data Interpretation: While thioether linkages offer excellent synthetic yields, they are highly susceptible to metabolic oxidation (forming sulfoxides/sulfones), which unpredictably alters drug clearance. Amine linkers introduce an additional hydrogen bond donor that changes the dihedral angle of the scaffold, often resulting in a loss of target binding affinity. The ether linkage of 3-Nitro-2-phenoxypyridine provides the optimal balance: it is metabolically stable, maintains the ideal conformational geometry for receptor binding, and avoids the high costs of palladium-catalyzed cross-coupling.

    Validated Experimental Protocols

    To ensure reproducibility, the following protocols are designed as self-validating systems. Every step includes specific causality for the reagents chosen and analytical checkpoints to verify success without relying on downstream assumptions.

    Protocol 1: SNAr Synthesis of 3-Nitro-2-phenoxypyridine

    Objective: Establish the ether linkage via metal-free SNAr.

    • Preparation: In an oven-dried flask under inert argon atmosphere, dissolve the phenol derivative (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

      • Causality: DMF is a polar aprotic solvent that perfectly solvates the cations, leaving the phenoxide anion highly nucleophilic and stabilizing the Meisenheimer complex transition state.

    • Deprotonation: Cool the solution to 0 °C and carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in portions. Stir for 30 minutes until hydrogen gas evolution ceases.

    • Coupling: Add 2-chloro-3-nitropyridine (1.0 eq) dropwise. Elevate the temperature to 80 °C and stir for 4 hours.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting 2-chloro-3-nitropyridine will be entirely consumed, replaced by a new, highly UV-active spot (the ether product). LC-MS analysis of an aliquot must show the exact mass of the coupled product, confirming the displacement of the chloride ion.

    • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc, wash the organic layer extensively with brine (to remove DMF), dry over Na2​SO4​ , and concentrate under reduced pressure.

    Protocol 2: Mild Reduction and Urea Derivatization

    Objective: Unmask the latent amine without cleaving the ether bond, followed by urea formation for P2Y1 antagonist synthesis .

    • Reduction: Dissolve 3-Nitro-2-phenoxypyridine in a 1:1 mixture of THF and Methanol. Add Zinc dust (10 eq) and Ammonium Chloride ( NH4​Cl , 10 eq). Stir at room temperature for 2 hours.

      • Causality: Zn/ NH4​Cl is chosen specifically over Palladium on Carbon ( Pd/C ) with H2​ gas. Catalytic hydrogenation carries a high risk of inadvertently cleaving the newly formed benzylic-like ether bond. Zn/ NH4​Cl selectively reduces the nitro group to an amine while preserving the ether linkage.

    • Self-Validation Checkpoint: The reduction is visually validated by the disappearance of the yellow tint of the nitro compound. Analytically, the IR spectrum will show the disappearance of the characteristic NO2​ stretch (~1520 cm⁻¹). In ¹H NMR, the aromatic protons of the pyridine ring will shift upfield due to the electron-donating nature of the newly formed amine.

    • Urea Formation: Filter the mixture through Celite to remove zinc salts. React the resulting 3-amino-2-phenoxypyridine with diphosgene and a proton sponge (e.g., N1,N1,N8,N8-tetramethylnaphthalene-1,8-diamine) to form an isocyanate intermediate, followed by the addition of the desired terminal amine to yield the final 2-(phenoxypyridine)-3-phenylurea.

    Workflow Visualization

    The following diagram maps the divergent synthetic utility of the 3-Nitro-2-phenoxypyridine building block, demonstrating how a single core intermediate branches into multiple therapeutic classes.

    G N1 2-Chloro-3-nitropyridine N3 3-Nitro-2-phenoxypyridine (Stable Ether Linkage) N1->N3 SNAr Reaction N2 Phenol / NaH N2->N3 N4 Zn / NH4Cl (Mild Reduction) N3->N4 N5 3-Amino-2-phenoxypyridine N4->N5 N6 Diphosgene / Amines N5->N6 N8 Ortho-esters / Heat N5->N8 N7 P2Y1 Antagonists (Diaryl Ureas) N6->N7 Urea Formation N9 Imidazo[4,5-c]pyridines (Immune Modulators) N8->N9 Cyclization

    Synthetic workflow of 3-Nitro-2-phenoxypyridine into therapeutic drug candidates.

    References

    • Title: Discovery of 2-(Phenoxypyridine)-3-phenylureas as Small Molecule P2Y1 Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

    • Title: US Patent 6,545,016 - Imidazopyridine compounds and methods of use Source: Google Patents URL
    • Title: WO2003103584A1 - Ether substituted imidazopyridines Source: Google Patents URL
    Validation

    Benchmarking the Synthesis of 3-Nitro-2-phenoxypyridine: A Comparative Guide to SNAr Methodologies

    Introduction & Mechanistic Rationale The compound 3-nitro-2-phenoxypyridine is a critical building block in medicinal chemistry, serving as a key intermediate in the synthesis of P2Y1 receptor antagonists for antithrombo...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Mechanistic Rationale

    The compound 3-nitro-2-phenoxypyridine is a critical building block in medicinal chemistry, serving as a key intermediate in the synthesis of P2Y1 receptor antagonists for antithrombotic therapies[1] and immunomodulatory imidazopyridines[2].

    The synthesis of this diaryl ether relies on a Nucleophilic Aromatic Substitution (SNAr) reaction. The success of this transformation hinges on the electronic properties of the pyridine ring. The strong electron-withdrawing nitro group at the 3-position, combined with the inherently electron-deficient pyridine nitrogen, highly activates the 2-position chloride of 2-chloro-3-nitropyridine. This allows for a facile attack by a phenoxide nucleophile, proceeding through a negatively charged Meisenheimer complex before the chloride leaving group is expelled.

    SNAr_Mechanism Phenol Phenol + Base Phenoxide Phenoxide Anion (Active Nucleophile) Phenol->Phenoxide Deprotonation (-H2 or -HCO3) Complex Meisenheimer Complex (Transition State) Phenoxide->Complex Nucleophilic Attack at C2 position Electrophile 2-Chloro-3-nitropyridine (Electrophile) Electrophile->Complex SNAr Activation by 3-NO2 group Product 3-Nitro-2-phenoxypyridine (Target Product) Complex->Product Elimination of Cl- Byproduct Chloride Ion (Leaving Group) Complex->Byproduct

    Figure 1: Nucleophilic Aromatic Substitution (SNAr) pathway for 3-nitro-2-phenoxypyridine synthesis.

    Benchmarking Published Methodologies

    When translating this reaction from the bench to scale-up, researchers must balance reaction kinetics, safety, and yield. We have benchmarked three primary methodologies published in the literature:

    • Method A: The Ambient DMF/NaH Protocol ()[3]. This method utilizes Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF) at room temperature. It offers rapid kinetics but requires stringent anhydrous conditions and the management of hazardous hydrogen gas.

    • Method B: The Mild Carbonate/DMF Protocol ()[1]. This method employs Cesium Carbonate (Cs₂CO₃) in DMF at 80 °C. It is highly favored in modern medicinal chemistry arrays due to its operational simplicity and improved safety profile.

    • Method C: The Refluxing THF/NaH Protocol ()[2]. This method uses NaH in Tetrahydrofuran (THF) at reflux. While THF is easier to remove during workup than DMF, combining a flammable solvent with a pyrophoric base at reflux presents significant scale-up hazards.

    Comparative Performance Data
    ParameterMethod A (US Pat. 5,977,146)Method B (J. Med. Chem. 2013)Method C (US Pat. 6,903,113)
    Base Sodium Hydride (NaH)Cesium Carbonate (Cs₂CO₃)Sodium Hydride (NaH)
    Solvent DMFDMFTHF
    Temperature 25 °C (Room Temp)80 °C66 °C (Reflux)
    Reaction Time 3 hours2 - 4 hours2 - 4 hours
    Yield (Typical) >85%>80%~75-80%
    Safety Profile Moderate (H₂ gas evolution)High (No flammable gas)Low (NaH in refluxing THF)
    Scalability Good (requires careful cooling)Excellent (mild conditions)Moderate (solvent volatility)

    Detailed Experimental Protocols & Causality

    To ensure reproducibility and scientific integrity, the following protocols deconstruct the experimental steps, highlighting the causality behind each choice to create a self-validating workflow.

    Protocol A: The Ambient DMF/NaH Method[3]

    Optimized for rapid conversion and high yield at room temperature.

    Step-by-Step Methodology:

    • Preparation: Dissolve phenol (1.1 equivalents) in anhydrous DMF under a nitrogen atmosphere.

      • Causality & Experience: Anhydrous conditions are critical. Any residual water will prematurely quench the NaH, forming NaOH. Hydroxide ions can competitively attack the 2-chloro-3-nitropyridine, leading to the unwanted 2-hydroxy-3-nitropyridine byproduct.

    • Base Addition: Cool the solution to 0–5 °C using an ice bath. Add NaH (60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

      • Causality & Experience: The deprotonation of phenol by NaH is highly exothermic and releases stoichiometric amounts of hydrogen gas. Portion-wise addition at low temperatures controls the exotherm, preventing solvent boil-over and ensuring a safe, controlled release of H₂.

    • Nucleophile Maturation: Remove the ice bath and stir the mixture at room temperature until gas evolution completely ceases (approx. 30 minutes).

      • Causality & Experience: This self-validating step ensures 100% conversion of phenol to the active phenoxide anion. If unreacted NaH remains when the electrophile is added, it can cause unpredictable degradation of the pyridine ring.

    • Electrophile Addition: Add 2-chloro-3-nitropyridine (1.0 equivalent) to the reaction mixture. Stir at 25 °C for 3 hours.

      • Causality & Experience: The extreme nucleophilicity of the phenoxide anion, combined with the ability of the polar aprotic DMF to stabilize the transition state (Meisenheimer complex), allows the SNAr reaction to reach completion rapidly without the need for external heating.

    • Workup: Quench the reaction carefully with ice water. Extract the aqueous layer with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

    Protocol B: The Mild Carbonate/DMF Method[1]

    Optimized for parallel library synthesis, safety, and operational simplicity.

    Step-by-Step Methodology:

    • Reagent Mixing: In a round-bottom flask, combine phenol (1.1 equivalents), 2-chloro-3-nitropyridine (1.0 equivalent), and Cs₂CO₃ (1.5 equivalents) in DMF.

      • Causality & Experience: Unlike NaH, Cs₂CO₃ is a mild, non-pyrophoric base that does not release flammable gas upon reaction with phenol. This allows all reagents to be safely combined upfront in a single step, making it ideal for automated or parallel syntheses.

    • Thermal Activation: Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 2 to 4 hours. Monitor the reaction progression via TLC or LCMS.

      • Causality & Experience: Carbonate bases are weaker than NaH, meaning the deprotonation of phenol is an equilibrium process rather than a quantitative one. Heating to 80 °C provides the necessary thermal energy to drive the endothermic formation of the phenoxide and overcome the activation energy barrier of the subsequent SNAr step.

    • Precipitation & Isolation: Cool the reaction mixture to room temperature. Slowly pour the mixture into vigorously stirred ice water (approx. 5 times the volume of DMF).

      • Causality & Experience: 3-Nitro-2-phenoxypyridine is highly lipophilic and poorly soluble in water. Diluting the DMF with a large excess of water forces the product to crash out as a solid precipitate. This self-validating isolation technique completely bypasses tedious liquid-liquid extractions and naturally purges water-soluble impurities (like unreacted phenol salts and inorganic carbonates).

    • Filtration: Collect the resulting solid by vacuum filtration, wash with cold water, and dry under high vacuum to afford the pure product.

    Conclusion

    While Method A provides rapid reaction times at ambient temperatures, the safety hazards associated with NaH make it less desirable for large-scale manufacturing. Method B (Carbonate/DMF at 80 °C) stands out as the superior protocol for modern drug development[1]. It eliminates the risk of hydrogen gas evolution, allows for single-step reagent addition, and facilitates a highly efficient precipitation-based workup, ensuring both high scientific integrity and operational safety.

    References

    • Title: Pyridylcarbamates, process and intermediates for their preparation, and their use (US Patent 5,977,146)
    • Title: Discovery of 2-(phenoxypyridine)-3-phenylureas as small molecule P2Y1 antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

    • Title: Imidazopyridines (US Patent 6,903,113 B2)

    Sources

    Safety & Regulatory Compliance

    Safety

    3-Nitro-2-phenoxypyridine proper disposal procedures

    3-Nitro-2-phenoxypyridine: Comprehensive Disposal and Operational Safety Guide 3-Nitro-2-phenoxypyridine (CAS: 76893-44-2) is a specialized organic building block frequently utilized in pharmaceutical synthesis and drug...

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    Author: BenchChem Technical Support Team. Date: April 2026

    3-Nitro-2-phenoxypyridine: Comprehensive Disposal and Operational Safety Guide

    3-Nitro-2-phenoxypyridine (CAS: 76893-44-2) is a specialized organic building block frequently utilized in pharmaceutical synthesis and drug development. Because its molecular architecture features both a nitroaromatic system and a pyridine ring, its disposal requires strict adherence to specialized environmental health and safety (EHS) protocols. This guide provides researchers and drug development professionals with a self-validating, step-by-step operational framework for the safe handling, segregation, and terminal disposal of this compound.

    Chemical Profile & Hazard Causality

    Understanding the molecular behavior of 3-Nitro-2-phenoxypyridine is critical for dictating its waste management strategy. Standard disposal methods (like aqueous drain disposal) are strictly prohibited due to the following mechanistic reasons:

    • Bioremediation Resistance: The electron-withdrawing nitro group makes the aromatic ring highly electron-deficient. This structural feature renders nitroaromatics highly resistant to aerobic biological degradation[1]. Disposing of this compound in standard aqueous waste streams can poison biological wastewater treatment systems, leading to incomplete mineralization and the generation of toxic secondary effluents [1].

    • Pyridine Toxicity & Mobility: The pyridine moiety is a known neurotoxin and hepatotoxin upon chronic exposure, and it is highly mobile in aqueous environments [2]. Preventing environmental release via sink disposal is an absolute mandate.

    • Reactivity Causality: The nitro group can undergo a highly exothermic reduction if exposed to strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride). Consequently, mixing this compound with incompatible waste streams poses a severe thermal and pressure-generation hazard.

    Quantitative Data & Hazard Profile

    Summarizing the physicochemical properties ensures accurate waste stream categorization and spill response planning.

    Property / HazardValue / ClassificationCausality / Operational Impact
    CAS Number 76893-44-2Unique identifier required for EHS tracking and legal compliance.
    Molecular Formula C11H8N2O3Non-halogenated organic; dictates the specific waste stream categorization.
    Molecular Weight 216.19 g/mol Used for calculating spill neutralization and absorbent equivalents[3].
    GHS Hazards Acute Tox. 4, Eye Irrit. 2, Aquatic Chronic 2Mandates double-gloving (butyl rubber preferred) and collection as hazardous waste.
    Disposal Method High-Temp IncinerationResists aerobic degradation; requires >1000°C to cleave C-NO2 bonds[4].

    Operational Segregation & Accumulation Protocol

    To prevent cross-contamination and thermal hazards, laboratory accumulation must follow a strict, self-validating workflow.

    Step 1: Container Selection & Inspection

    • Action: Select a high-density polyethylene (HDPE) or glass waste container.

    • Causality: These materials are chemically inert to pyridine derivatives, preventing container degradation and leaks.

    • Validation: Before use, visually inspect the container for micro-fractures and verify it is completely dry to prevent unintended hydrolysis or reactions with residual chemicals.

    Step 2: Waste Segregation

    • Action: Designate the container exclusively for "Non-Halogenated Organic Waste." Do not mix with halogenated solvents (e.g., DCM, Chloroform) or aqueous acids/bases.

    • Causality: Segregating non-halogenated waste prevents the formation of highly toxic dioxins during incineration and significantly reduces institutional disposal costs[4].

    Step 3: Labeling & Documentation

    • Action: Apply a standard hazardous waste label immediately upon adding the first drop of waste. Explicitly write "3-Nitro-2-phenoxypyridine" (no abbreviations).

    • Validation: Cross-reference the label with the laboratory waste log. Ensure the "Accumulation Start Date" is clearly visible. An incomplete label invalidates the container for EHS pickup.

    Step 4: Satellite Accumulation Area (SAA) Storage

    • Action: Store the sealed container in a designated, ventilated flammables/organics cabinet. Keep away from strong oxidizers and reducing agents.

    Terminal Disposal Methodology: High-Temperature Incineration

    The gold standard for the final destruction of 3-Nitro-2-phenoxypyridine is High-Temperature Incineration via a licensed hazardous waste contractor[4].

    • The Mechanism: The waste is injected into a rotary kiln or liquid injection incinerator operating at extreme temperatures (1,000°C to 1,200°C).

    • The Causality: These extreme temperatures are thermodynamically required to overcome the activation energy needed to permanently cleave the stable C-NO2 bonds and shatter the pyridine ring.

    • Emission Control: The combustion process converts the organic material into carbon dioxide, water, and nitrogen oxides (NOx). The incinerator's advanced air pollution control systems (wet scrubbers or selective catalytic reduction) neutralize the NOx gases before atmospheric release, ensuring a zero-toxicity footprint[4].

    Spill Response and Decontamination Protocol

    In the event of a localized laboratory spill, immediate and methodical action is required to minimize exposure.

    Step 1: Evacuation and PPE Donning

    • Action: Evacuate non-essential personnel. Don safety goggles, a fully-buttoned lab coat, and butyl rubber gloves.

    • Causality: Pyridine derivatives can permeate standard nitrile gloves rapidly; butyl rubber offers superior chemical resistance and prevents dermal absorption[2].

    Step 2: Containment & Absorption

    • Action: Surround and cover the spill with an inert absorbent material (e.g., diatomaceous earth, sand, or vermiculite). Do NOT use combustible absorbents like sawdust.

    Step 3: Mechanical Recovery

    • Action: Carefully sweep the absorbed mixture using non-sparking tools to prevent static ignition. Place the debris into a secondary containment bag.

    Step 4: Surface Decontamination & Validation

    • Action: Wash the affected surface with a mild detergent and water, followed by a wipe-down with a compatible solvent (e.g., ethanol) to capture trace organics.

    • Validation: Perform a clean solvent swab of the spill area. If the swab shows any yellow/brown discoloration (typical of trace nitroaromatics), the decontamination is incomplete. Repeat the washing step until the swab remains completely white.

    Waste Management Workflow Visualization

    G Start 3-Nitro-2-phenoxypyridine Waste Generated Segregate Segregate from Incompatibles (Strong Reducers/Oxidizers) Start->Segregate Collect Collect in Dedicated Non-Halogenated Container Segregate->Collect Label Apply 'Hazardous Waste' Label + GHS Pictograms Collect->Label Store Store in SAA (Satellite Accumulation Area) Label->Store EHS EHS Pickup & Verification Store->EHS Incinerate High-Temperature Incineration (Rotary Kiln >1000°C) EHS->Incinerate

    Caption: Decision workflow for the segregation and disposal of 3-Nitro-2-phenoxypyridine.

    References

    • MuniRem Environmental. "MuniRem® Technology – An On-Site Treatment Solution for Explosives and Heavy Metals in Wastewater." Available at:[Link]

    • Stanford University Environmental Health & Safety. "Laboratory Chemical Safety Summary (LCSS): PYRIDINE." Available at: [Link]

    Sources

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